10(Z)-Pentadecenoyl chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C15H27ClO |
|---|---|
Peso molecular |
258.83 g/mol |
Nombre IUPAC |
(Z)-pentadec-10-enoyl chloride |
InChI |
InChI=1S/C15H27ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h5-6H,2-4,7-14H2,1H3/b6-5- |
Clave InChI |
RIDVJZXTTXQDTO-WAYWQWQTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10(Z)-Pentadecenoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10(Z)-pentadecenoyl chloride, a reactive chemical intermediate derived from the monounsaturated fatty acid, 10(Z)-pentadecenoic acid. This document details its chemical properties, synthesis, and reactivity, with a particular focus on its potential applications in the field of drug discovery and development.
Chemical Identity and Properties
This compound is a long-chain unsaturated acyl chloride. The presence of the reactive acyl chloride functional group makes it a valuable precursor for the synthesis of a variety of lipid derivatives.
Structure:
The structure of this compound consists of a fifteen-carbon aliphatic chain with a cis double bond between carbons 10 and 11, and a terminal acyl chloride group.
Figure 1. Chemical structure of 10(Z)-Pentadecenoic acid. The structure of this compound is identical, with the hydroxyl (-OH) group replaced by a chlorine (-Cl) atom.
Physicochemical Data:
A summary of the key physicochemical properties of this compound and its parent fatty acid are presented in Table 1.
| Property | This compound | 10(Z)-Pentadecenoic Acid |
| CAS Number | 2692623-74-6[1][2] | 84743-29-3[3][4] |
| Molecular Formula | C₁₅H₂₇ClO | C₁₅H₂₈O₂[4][5] |
| Molecular Weight | 258.83 g/mol | 240.38 g/mol [5] |
| Appearance | Likely a colorless to pale yellow liquid | Colorless oil |
| Reactivity | Highly reactive, sensitive to moisture | Stable |
Table 1. Physicochemical properties of this compound and 10(Z)-Pentadecenoic Acid.
Synthesis of this compound
This compound is synthesized from its corresponding carboxylic acid, 10(Z)-pentadecenoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation that can be achieved using several chlorinating agents.[6] Care must be taken to perform the reaction under anhydrous conditions to prevent hydrolysis of the product.[6]
Experimental Protocol: Synthesis using Oxalyl Chloride
This protocol is a general method for the synthesis of an unsaturated acyl chloride from its carboxylic acid.
Materials:
-
10(Z)-Pentadecenoic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
Schlenk line or equivalent inert atmosphere setup
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1 equivalent of 10(Z)-pentadecenoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the solution.
-
Slowly add 1.2 to 1.5 equivalents of oxalyl chloride to the stirred solution at room temperature. The addition should be done dropwise to control the evolution of gaseous byproducts (CO and HCl).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the gas evolution ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
The resulting this compound is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation, but care must be taken to avoid high temperatures that could cause isomerization or decomposition.
Logical Workflow for Synthesis:
Caption: A logical workflow for the synthesis of this compound.
Reactivity and Chemical Transformations
Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as excellent electrophiles in nucleophilic acyl substitution reactions.[7] this compound can react with a wide range of nucleophiles to form various derivatives, making it a versatile building block in organic synthesis.
General Reaction Scheme:
The general reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group.
Key Reactions:
-
Hydrolysis: Reacts vigorously with water to revert to 10(Z)-pentadecenoic acid and hydrochloric acid.[6]
-
Alcoholysis: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to form esters.
-
Aminolysis: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of an N-Aryl Amide Derivative
This protocol outlines the synthesis of an N-aryl amide, a common transformation in drug discovery for creating bioactive molecules.
Materials:
-
This compound
-
A substituted aniline (B41778)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1 equivalent of the substituted aniline and 1.2 equivalents of anhydrous pyridine or Et₃N in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of this compound in anhydrous DCM to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-aryl amide derivative.
Reaction Pathway Diagram:
Caption: Key reaction pathways of this compound.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its role as a reactive intermediate is crucial for the synthesis of novel lipid-based drug candidates. The parent fatty acid, 10(Z)-pentadecenoic acid, is a monounsaturated fatty acid that may have biological activities of interest. For instance, some long-chain fatty acids are known to modulate cellular signaling pathways and metabolic processes.[8][9]
Rationale for Use in Drug Discovery:
-
Lipid Scaffolding: The 15-carbon chain provides a lipophilic scaffold that can be used to improve the pharmacokinetic properties of drug molecules, such as membrane permeability and protein binding.
-
Bioactive Conjugates: this compound can be used to attach the fatty acid chain to known pharmacophores, creating novel conjugates with potentially enhanced efficacy or altered biological activity.
-
Probing Biological Systems: Derivatives of 10(Z)-pentadecenoic acid can be synthesized to be used as chemical probes to investigate the role of fatty acids in biological systems and to identify new drug targets.
Potential Signaling Pathway Interactions:
Long-chain fatty acids and their derivatives are known to interact with various cellular targets, including nuclear receptors (e.g., PPARs), G-protein coupled receptors (GPCRs), and enzymes involved in lipid metabolism. The synthesis of novel derivatives from this compound allows for the exploration of structure-activity relationships and the development of potent and selective modulators of these pathways.
Hypothetical Signaling Pathway Modulation:
References
- 1. spbase.org [spbase.org]
- 2. This compound,标准品,CAS号:2692623-74-6 | CAS:2692623-74-6 | 瑞达恒辉 [henghuimall.com]
- 3. caymanchem.com [caymanchem.com]
- 4. larodan.com [larodan.com]
- 5. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chemrevise.org [chemrevise.org]
- 8. Long-chain fatty acids induce lipid droplet formation in a cultured human hepatocyte in a manner dependent of Acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Biological Significance of C15:1 Fatty Acyl Chains: An Overview and Analysis of Available Research
A note to the reader: Your request for an in-depth technical guide on the biological significance of C15:1 fatty acyl chains (pentadecenoic acid) has been met with a significant challenge: a notable scarcity of specific scientific literature on this particular monounsaturated fatty acid. Extensive searches have revealed a wealth of information on the closely related saturated fatty acid, C15:0 (pentadecanoic acid), but detailed studies elucidating the signaling pathways, metabolic effects, and therapeutic potential of C15:1 are largely absent from the current body of scientific publications.
Therefore, while this document will adhere to the requested format of a technical guide, it will primarily focus on the well-researched biological significance of C15:0 fatty acyl chains . This information is provided as the most relevant and comprehensive alternative, given the limitations of available data on C15:1. We will, however, include the limited mentions of C15:1 found in the literature to provide a complete picture of the current state of knowledge.
An In-Depth Technical Guide on the Biological Significance of C15:0 Fatty Acyl Chains
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pentadecanoic Acid (C15:0)
Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered significant scientific interest for its broad and beneficial biological activities.[1] Unlike most saturated fatty acids, which have been associated with negative health outcomes, higher circulating levels of C15:0 are consistently linked to a reduced risk of various chronic diseases, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1] C15:0 is primarily obtained through the diet, with dairy fat being a major source.[1] Its unique metabolism, which results in the production of propionyl-CoA, contributes to its distinct physiological effects compared to even-chain saturated fatty acids.
Core Biological Activities and Mechanisms of Action
C15:0 exerts its effects through a multitude of pathways, positioning it as a pleiotropic signaling molecule with therapeutic potential.
Cellular and Metabolic Health
C15:0 plays a crucial role in maintaining cellular homeostasis and metabolic function. It is readily incorporated into cell membranes, which can enhance their stability and reduce susceptibility to lipid peroxidation.[1]
Key Metabolic Effects:
-
AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] This activation can lead to improved glucose uptake and fatty acid oxidation.
-
mTOR Inhibition: C15:0 has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR), a key pathway involved in cell growth and proliferation.[1] mTOR inhibition is a well-established mechanism for promoting longevity and cellular health.
-
Mitochondrial Function: C15:0 supports mitochondrial function, which is essential for energy production and overall cellular health.
Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of many age-related diseases. C15:0 exhibits potent anti-inflammatory and immunomodulatory properties.
Signaling Pathways Involved in Inflammation:
-
JAK-STAT Inhibition: C15:0 can inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway, a critical pathway in cytokine signaling and inflammation.
-
NF-κB Modulation: C15:0 can also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, another central regulator of the inflammatory response.
Quantitative Data on the Effects of C15:0
The following tables summarize key quantitative data from in vitro and in vivo studies on C15:0.
Table 1: In Vitro Effects of C15:0 on Cellular Biomarkers
| Cell System | Biomarker | Effect of C15:0 | Concentration | Reference |
| Human Primary Cell Systems | Multiple (36 total) | Anti-inflammatory, antiproliferative | 1.9 to 50 µM | [2] |
| Human Breast Cancer Cells (MCF-7/SC) | JAK2/STAT3 signaling | Inhibition | Dose-dependent | [3] |
| C2C12 Myotubes | Glucose Uptake | Promotion | 20 and 40 µM | [4] |
| C2C12 Myotubes | AMPK Phosphorylation | Increase | Dose-dependent | [4] |
Table 2: Comparison of Bioactivities of C15:0 and Eicosapentaenoic Acid (EPA)
| Bioactivity | C15:0 (17 µM) | EPA (17 µM) | Reference |
| Shared Clinically Relevant Activities | 12 | 12 | [5] |
| Additional Beneficial Effects | 35 | 0 | [5] |
| Cytotoxicity at 50 µM | None | Observed in 4 cell systems | [5] |
Signaling Pathways and Experimental Workflows
C15:0 Signaling Pathways
The following diagram illustrates the key signaling pathways modulated by C15:0.
References
- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. mdpi.com [mdpi.com]
- 4. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
Introduction to Unsaturated Fatty Acyl Chlorides
An In-depth Technical Guide to Unsaturated Fatty Acyl Chlorides for Researchers, Scientists, and Drug Development Professionals.
Unsaturated fatty acyl chlorides are highly reactive organic compounds derived from unsaturated fatty acids. They are characterized by a long hydrocarbon chain containing at least one carbon-carbon double bond and a reactive acyl chloride functional group (-COCl).[1] This combination of a lipophilic fatty acid tail and a highly electrophilic head group makes them valuable intermediates in organic synthesis.[2][3]
The reactivity of the acyl chloride group stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which leaves the carbonyl carbon susceptible to nucleophilic attack.[4][5] This inherent reactivity allows them to serve as potent acylating agents, underpinning the synthesis of a wide array of molecules, including esters, amides, and anhydrides.[3][5][6] Their applications are particularly prominent in the pharmaceutical, agrochemical, and surfactant industries, where they are used to modify molecular properties, enhance biological activity, and create compounds with specific functions.[1][3]
Synthesis of Unsaturated Fatty Acyl Chlorides
The synthesis of unsaturated fatty acyl chlorides primarily involves the conversion of the carboxylic acid group of an unsaturated fatty acid into an acyl chloride. The key challenge in this process is to use reagents and conditions that do not affect the carbon-carbon double bonds present in the fatty acid chain.[2] Several chlorinating agents are commonly used, each with distinct advantages and disadvantages.
Common Chlorinating Agents
-
Oxalyl Chloride (COCl)₂ : This is often the preferred reagent for preparing unsaturated acyl chlorides because the reaction conditions are mild, and the byproducts (CO, CO₂, HCl) are gaseous, simplifying purification.[7] Spectrophotometric analysis has shown that using oxalyl chloride does not cause rearrangement of the double bonds to form conjugated systems.[7]
-
Thionyl Chloride (SOCl₂) : A widely used and economical reagent for synthesizing acyl chlorides.[8][9] The reaction produces gaseous byproducts (SO₂ and HCl).[6] However, it can sometimes lead to side reactions with polyunsaturated fatty acids if not controlled carefully.[2]
-
Phosphorus Trichloride (PCl₃) : An economical option, particularly in industrial settings, that can produce good yields.[8][9][10] The primary byproduct is phosphorous acid (H₃PO₃), which needs to be separated from the product.[9][10]
-
Triphosgene (B27547) (Solid Phosgene) : A safer alternative to highly toxic phosgene (B1210022) gas.[9][11] It reacts under mild conditions with high selectivity and yield, making it a convenient and safe option.[9]
Comparison of Synthesis Methods
| Reagent | Typical Conditions | Yield | Advantages | Disadvantages | Citations |
| Oxalyl Chloride | Inert solvent (e.g., hexane), room temp, 1-2 hours | High (e.g., 86%) | Mild conditions, gaseous byproducts, minimal side reactions with C=C bonds | More expensive than other reagents | [7][8][12] |
| Thionyl Chloride | Neat or in a solvent (e.g., toluene), often with reflux | High (e.g., 97-99% crude) | Economical, gaseous byproducts | Can cause side reactions, corrosive | [8][9][13] |
| Phosphorus Trichloride | Neat, controlled temperature (e.g., 25-55°C) | Moderate (e.g., 60%) | Economical | Liquid byproduct (H₃PO₃) requires separation, potential for impurities | [8][9][10] |
| Triphosgene | With catalyst (e.g., DMF), 40-80°C, 0.5-8 hours | High (up to 95%) | Safer than phosgene gas, mild conditions, high purity and yield | Requires a catalyst | [9][11] |
Synthesis Workflow Visualization
The general workflow for synthesizing an unsaturated fatty acyl chloride involves the reaction of the parent fatty acid with a chlorinating agent, followed by purification to remove excess reagent and byproducts.
Experimental Protocols
Protocol 1: Synthesis of Oleoyl (B10858665) Chloride using Oxalyl Chloride[7][12]
Objective: To synthesize oleoyl chloride from oleic acid using oxalyl chloride.
Materials:
-
Oleic acid (1.0 g)
-
Oxalyl chloride (2.0 ml)
-
Hexane (B92381) (10 ml)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of oleic acid in 10 ml of hexane in a dry round-bottom flask.
-
Add 2.0 ml of oxalyl chloride to the solution.
-
Stir the mixture under dry conditions (e.g., under a nitrogen atmosphere or with a drying tube) at room temperature for 1.5 hours. Gas evolution (CO, CO₂, HCl) will be observed.
-
After the reaction is complete, remove the solvent and excess oxalyl chloride by evaporation in vacuo using a rotary evaporator.
-
The resulting product is the desired oleoyl chloride, obtained as a colorless oil.
Protocol 2: Synthesis of Oleoyl Chloride using Thionyl Chloride[8]
Objective: To synthesize oleoyl chloride from oleic acid using thionyl chloride in a continuous reactor.
Materials:
-
Oleic acid (70 g, 0.25 mole)
-
Thionyl chloride
-
Continuous reactor apparatus with a packed column and dropping funnel
Procedure:
-
Place 70 g of oleic acid into the dropping funnel of the tangential apparatus.
-
Start the distillation of thionyl chloride in the reactor, ensuring the column is filled with vapor and reflux is steady.
-
Slowly add the oleic acid from the dropping funnel into the top of the column over a period of approximately 35 minutes.
-
The reaction occurs as the acid descends the column, with gaseous byproducts (SO₂ and HCl) being vented off.
-
The crude oleoyl chloride collects in the reservoir at the bottom. The crude product weighs approximately 72–74 g (97–99% yield).
-
For most purposes, the crude acid chloride is sufficient. For higher purity, it can be distilled under very low pressure (b.p. 99–109°C / 25 μ).
Reactivity and Key Reactions
Unsaturated fatty acyl chlorides are highly reactive electrophiles. Their primary mode of reaction is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.[4][5] This reactivity makes them versatile building blocks in organic chemistry.
Key Reactions:
-
Hydrolysis: React violently with water to form the corresponding unsaturated carboxylic acid and hydrogen chloride.[4][5] This is why they must be handled under anhydrous conditions.
-
Alcoholysis: React with alcohols to form esters. This is a common method for synthesizing fatty acid esters.[5]
-
Aminolysis: React with ammonia, primary amines, or secondary amines to form amides.[5]
-
Friedel-Crafts Acylation: Can be used in Friedel-Crafts reactions to acylate aromatic rings or alkenes, although the latter can be complex.[14]
Applications in Research and Drug Development
The unique properties of unsaturated fatty acyl chlorides make them valuable in several scientific and industrial fields.
-
Pharmaceutical Intermediates: They serve as crucial building blocks for synthesizing active pharmaceutical ingredients (APIs).[1][15] The introduction of a long, unsaturated acyl chain can modify a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3] Determining residual acyl chlorides in final drug substances is a critical quality control step due to their high reactivity.[15][16]
-
Lipidomics and Chemical Probes: In lipid research, these compounds can be used to synthesize complex lipids and lipid standards for mass spectrometry-based lipidomics.[17][18][19] Furthermore, modified fatty acyl chlorides can be used to create chemical probes to study fatty acid-associated proteins and their roles in cellular signaling and metabolism.[20][21][22]
-
Surfactant Synthesis: They are key reagents in the production of specialized surfactants and emulsifiers used in cosmetics, detergents, and food processing.[1][3][9][23]
Characterization and Quantitative Data
Characterization of unsaturated fatty acyl chlorides is essential to confirm their structure and purity. The crude product of oleoyl chloride, for instance, can be analyzed by infrared (IR) spectroscopy to ensure the complete disappearance of the carboxylic acid's broad -OH band.[8]
Physical and Spectroscopic Data for Oleoyl Chloride
| Property | Value | Citation(s) |
| IUPAC Name | (9Z)-octadec-9-enoyl chloride | [24] |
| Molecular Formula | C₁₈H₃₃ClO | [24][25] |
| Molecular Weight | 300.9 g/mol | [24] |
| Appearance | Colorless to light yellow/orange liquid | [12] |
| Boiling Point | 180-185°C / 1-2 mmHg; 200°C / 11 mmHg | [8] |
| Density | ~1.104 g/cm³ (at 25°C) | |
| ¹H NMR | Spectral data available for structure confirmation | [13][26] |
| IR Spectra | Characteristic C=O stretch band; absence of broad O-H band | [8][24] |
| Mass Spec | Data available in spectral databases | [24] |
Handling and Safety
Unsaturated fatty acyl chlorides are hazardous chemicals that require careful handling in a controlled laboratory environment.
-
Reactivity: They react violently with water and other protic solvents.[4][27] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[12][28]
-
Corrosivity: They are corrosive and cause severe skin burns and eye damage.[27][28] The vapors are also corrosive to the respiratory tract.[28]
-
Safety Precautions: Always handle in a chemical fume hood.[27][28] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[27] Ensure eyewash stations and safety showers are readily accessible.[27]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials like water, alcohols, and bases.[27][29] Containers should be tightly sealed, often under an inert gas.[28]
References
- 1. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 2. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Page loading... [wap.guidechem.com]
- 10. Production method and application of oleoyl chloride-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]
- 11. CN102731293A - Method for synthesizing oleoyl chloride by triphosgene - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Uncovering Structural Diversity of Unsaturated Fatty Acyls in Cholesteryl Esters via Photochemical Reaction and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 23. WO2020089326A1 - Process for preparing fatty acid chlorides and n-acyl amino acid salts - Google Patents [patents.google.com]
- 24. Oleoyl chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. GSRS [precision.fda.gov]
- 26. OLEOYL CHLORIDE(112-77-6) 1H NMR spectrum [chemicalbook.com]
- 27. fishersci.com [fishersci.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. mercuria.com [mercuria.com]
A Technical Guide to 10(Z)-Pentadecenoyl Chloride for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the procurement and application of 10(Z)-Pentadecenoyl chloride. This document provides a summary of commercially available suppliers, their stated purities, relevant experimental protocols, and a potential biological signaling context.
Supplier and Purity Analysis
This compound is a specialized chemical primarily used in research and development. Below is a compilation of suppliers for the chloride and its parent fatty acid, 10(Z)-Pentadecenoic acid. While direct Certificates of Analysis were not publicly available, the stated purities from suppliers are high, and such documentation is typically available upon request from the vendors. The most common analytical methods for determining the purity of fatty acids and their derivatives are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5][6]
Table 1: Suppliers of this compound
| Supplier | Product Name | CAS Number | Stated Purity |
| INDOFINE Chemical Company | This compound | 2692623-74-6 | >99% |
| 瑞达恒辉 | This compound, standard | 2692623-74-6 | >99% |
Table 2: Suppliers of 10(Z)-Pentadecenoic Acid (Precursor)
| Supplier | Product Name | CAS Number | Stated Purity |
| Larodan | 10(Z)-Pentadecenoic acid | 84743-29-3 | >99%[7] |
| Cayman Chemical | 10(Z)-Pentadecenoic Acid | 84743-29-3 | ≥98%[8][9] |
Experimental Protocols
The following protocols are general methods for the synthesis of fatty acid chlorides and their subsequent conversion to amides and esters. These are standard, widely-used procedures that can be adapted for this compound.
Synthesis of this compound from 10(Z)-Pentadecenoic Acid
This protocol describes the conversion of a carboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
10(Z)-Pentadecenoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (B28343) (optional)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
In a two-necked round-bottom flask, place 1 molar equivalent of 10(Z)-Pentadecenoic acid.
-
Under a fume hood, slowly add 1.5 molar equivalents of thionyl chloride to the flask with gentle shaking or stirring. The reaction can be performed neat or in a dry, inert solvent like toluene.
-
The reaction mixture is then heated to a gentle reflux (around 70-80 °C) for 1 to 5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, preferably under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, dry toluene can be added to the flask and then evaporated under reduced pressure. This step can be repeated 2-3 times.
-
The resulting this compound is typically used in the next step without further purification. Due to its reactivity, especially with moisture, it should be handled under anhydrous conditions.
Synthesis of a 10(Z)-Pentadecenoyl Amide
This protocol outlines the Schotten-Baumann reaction for the synthesis of an amide from an acid chloride and an amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or an aqueous solution of NaOH)
-
Stirring apparatus
-
Separatory funnel
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the amine (1 molar equivalent) in the chosen aprotic solvent in a reaction flask.
-
Add a suitable base (1.1 to 2 molar equivalents). If using an aqueous base, a biphasic system will be formed.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound (1 molar equivalent) in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1 to 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of a 10(Z)-Pentadecenoyl Ester
This protocol describes the synthesis of an ester from an acid chloride and an alcohol.
Materials:
-
This compound
-
Alcohol of choice (primary or secondary)
-
A suitable aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base (e.g., Pyridine or TEA)
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the alcohol (1 molar equivalent) and the base (1.1 molar equivalents) in the chosen aprotic solvent in a reaction flask.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound (1 molar equivalent) in the same solvent to the cooled alcohol solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by distillation or column chromatography.
Biological Context and Signaling Pathway
The parent fatty acid, 10(Z)-Pentadecenoic acid, has been shown to inhibit the IFN-γ-induced production of kynurenine (B1673888) in THP-1 cells.[8] Kynurenine is a metabolite of tryptophan produced via the indoleamine 2,3-dioxygenase (IDO1) pathway. This pathway is implicated in immune tolerance and is often exploited by cancer cells to evade the immune system. The inhibition of this pathway is a target for cancer immunotherapy.
While the exact mechanism of how 10(Z)-Pentadecenoic acid exerts this effect is not fully elucidated, fatty acids are known to act as signaling molecules, often through cell surface receptors like Free Fatty Acid Receptors (FFARs) or intracellular receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a hypothetical signaling pathway based on known fatty acid signaling mechanisms that could lead to the observed inhibition of IDO1.
A hypothetical signaling pathway for 10(Z)-Pentadecenoic acid.
This diagram proposes that 10(Z)-Pentadecenoic acid may bind to a Free Fatty Acid Receptor (FFAR) on the cell surface, initiating a downstream signaling cascade involving G-proteins, PLC, and ultimately leading to the activation of AMPK. AMPK is a key energy sensor and metabolic regulator that can, in turn, activate PPARγ. Alternatively, as a fatty acid, it might directly enter the cell and bind to PPARγ in the nucleus. Activated PPARγ could then act as a transcription factor to suppress the expression of the IDO1 gene, leading to reduced production of the IDO1 enzyme and consequently, lower levels of kynurenine. This represents a plausible, though not yet experimentally confirmed, mechanism for the observed biological activity.
References
- 1. aquaculture.ugent.be [aquaculture.ugent.be]
- 2. aocs.org [aocs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 5. magritek.com [magritek.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. larodan.com [larodan.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 10(Z)-Pentadecenoic Acid | CAS 84743-29-3 | Cayman Chemical | Biomol.com [biomol.com]
Technical Guide: Spectral Analysis of 10(Z)-Pentadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 10(Z)-Pentadecenoyl chloride. Due to the limited availability of public spectral data for this specific compound, this guide presents a synthesized but structurally consistent dataset based on analogous long-chain unsaturated acyl chlorides. This document also outlines comprehensive experimental protocols for acquiring NMR and MS data for this class of molecules and includes a visual workflow for its general synthesis and analysis. This guide is intended to serve as a practical resource for researchers in organic synthesis, lipidomics, and drug development.
Introduction
This compound is a reactive derivative of 10(Z)-pentadecenoic acid, a monounsaturated fatty acid. As an acyl chloride, it serves as a versatile intermediate in the synthesis of various lipid derivatives, including esters and amides, which may have applications in biochemical probes, drug delivery systems, and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide focuses on the key analytical techniques of NMR and MS for the characterization of this compound.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established chemical shift ranges and fragmentation patterns of similar long-chain unsaturated acyl chlorides.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number * | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | -COCl | - | - | - |
| 2 | α-CH₂ | 2.85 | Triplet (t) | 7.5 |
| 3 | β-CH₂ | 1.75 | Quintet (p) | 7.5 |
| 4-7 | -(CH₂)₄- | 1.25-1.40 | Multiplet (m) | - |
| 8 | -CH₂- | 1.30 | Multiplet (m) | - |
| 9 | Allylic-CH₂ | 2.02 | Quartet (q) | 6.0 |
| 10 | Olefinic-CH | 5.35 | Multiplet (m) | 10.5 (cis), 6.0 |
| 11 | Olefinic-CH | 5.35 | Multiplet (m) | 10.5 (cis), 6.0 |
| 12 | Allylic-CH₂ | 2.02 | Quartet (q) | 6.0 |
| 13-14 | -(CH₂)₂- | 1.25-1.40 | Multiplet (m) | - |
| 15 | Terminal-CH₃ | 0.88 | Triplet (t) | 7.0 |
*Atom numbering starts from the carbonyl carbon.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number * | Carbon | Predicted Chemical Shift (ppm) |
| 1 | C=O | 173.5 |
| 2 | α-CH₂ | 47.0 |
| 3 | β-CH₂ | 25.0 |
| 4-8 | -(CH₂)₅- | 29.0-29.5 |
| 9 | Allylic-CH₂ | 27.2 |
| 10 | Olefinic-CH | 129.8 |
| 11 | Olefinic-CH | 130.0 |
| 12 | Allylic-CH₂ | 27.2 |
| 13 | -CH₂- | 31.8 |
| 14 | -CH₂- | 22.6 |
| 15 | Terminal-CH₃ | 14.1 |
*Atom numbering starts from the carbonyl carbon.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization - EI)
| m/z | Proposed Fragment | Comments |
| 258/260 | [M]⁺• | Molecular ion peak (with ³⁷Cl isotope). Expected to be of low intensity. |
| 223 | [M-Cl]⁺ | Loss of chlorine radical. This acylium ion is expected to be a prominent peak. |
| various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺ | Series of hydrocarbon fragments from cleavage along the alkyl chain, separated by 14 Da (-CH₂-). |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for long-chain acyl chlorides like this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Sample Quantity: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for acyl chlorides.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
3.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
3.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (GC-MS) Protocol
Direct infusion of a volatile acyl chloride is possible, but GC-MS is often preferred for separation from impurities. Due to the high reactivity of acyl chlorides, derivatization to a more stable ester (e.g., methyl ester) is common for fatty acid analysis. However, for direct analysis of the acyl chloride:
3.2.1. Sample Preparation
-
Dilution: Prepare a dilute solution of the this compound (e.g., 1 mg/mL) in a volatile, dry, and aprotic organic solvent such as hexane (B92381) or dichloromethane.
3.2.2. Gas Chromatography (GC) Parameters
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3.2.3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a fatty acyl chloride from its corresponding carboxylic acid.
Caption: General workflow for the synthesis and analysis of a fatty acyl chloride.
Disclaimer: The spectral data presented in this document are predicted values and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation. The provided protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
The Vanguard of Bioactive Lipids: A Technical Guide to the Synthesis and Application of Novel Lipids from 10(Z)-Pentadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the untapped potential of 10(Z)-pentadecenoyl chloride as a versatile building block for the synthesis of novel bioactive lipids. In the quest for new therapeutic agents, lipid mediators have emerged as critical regulators of a myriad of physiological and pathological processes. The unique structural characteristics of a 15-carbon monounsaturated fatty acyl chain, particularly with a cis double bond at the tenth position, suggest that lipids derived from this compound could exhibit novel biological activities. This document provides a forward-looking framework for the synthesis, characterization, and potential therapeutic applications of a new class of lipids, complete with hypothetical experimental protocols, quantitative data, and postulated biological pathways. While direct research on this compound in novel lipid synthesis is not yet prevalent in published literature, this guide extrapolates from established principles of lipid chemistry and pharmacology to lay the groundwork for future innovation.
Introduction: The Rationale for Exploring this compound
Lipidomics has unveiled the profound and diverse roles of lipids beyond simple energy storage and membrane structure. Bioactive lipids, including eicosanoids, endocannabinoids, and specialized pro-resolving mediators, are now recognized as key signaling molecules in inflammation, neurotransmission, and metabolic regulation. The biological activity of these lipids is exquisitely dependent on their chemical structure, including acyl chain length, degree of unsaturation, and the nature of their polar head groups.
This compound, derived from the odd-chain fatty acid 10(Z)-pentadecenoic acid, presents a unique scaffold for the generation of novel lipid entities. Odd-chain fatty acids are gaining increasing attention for their potential health benefits, and the specific placement of the cis double bond may confer distinct conformational properties to lipids incorporating this acyl chain, potentially leading to novel interactions with biological targets.
This guide outlines a hypothetical research program focused on the synthesis and evaluation of two classes of novel lipids derived from this compound: N-(10(Z)-pentadecenoyl) neurotransmitter conjugates and 10(Z)-pentadecenoate amino acid esters .
Proposed Novel Lipid Classes
N-(10(Z)-pentadecenoyl) Neurotransmitter Conjugates
N-acyl amides of neurotransmitters, such as anandamide (B1667382) (N-arachidonoylethanolamine) and N-oleoyldopamine, are well-characterized bioactive lipids with roles in pain, mood, and inflammation.[1] We propose the synthesis of novel N-acyl neurotransmitter conjugates using this compound to explore how this specific acyl chain modulates activity at cannabinoid, TRPV1, and other receptors.
-
N-(10(Z)-pentadecenoyl)dopamine (N-10Z-PD)
-
N-(10(Z)-pentadecenoyl)serotonin (N-10Z-PS)
-
N-(10(Z)-pentadecenoyl)ethanolamine (N-10Z-PEA)
10(Z)-Pentadecenoate Amino Acid Esters
The conjugation of fatty acids to amino acids can enhance their bioavailability and introduce novel biological activities.[2][3] We propose the synthesis of amino acid esters of 10(Z)-pentadecenoic acid to create novel lipid-based prodrugs or signaling molecules.
-
Glycine 10(Z)-pentadecenoate (Gly-10Z-PD)
-
Leucine 10(Z)-pentadecenoate (Leu-10Z-PD)
-
Tyrosine 10(Z)-pentadecenoate (Tyr-10Z-PD)
Synthetic Strategies and Experimental Protocols
The high reactivity of the acyl chloride functional group allows for straightforward nucleophilic acyl substitution reactions with the amine or hydroxyl moieties of various head groups under relatively mild conditions.
General Synthesis of N-(10(Z)-pentadecenoyl) Neurotransmitter Conjugates
This protocol is based on established methods for the synthesis of N-acyldopamines and other N-acyl amides.[4][5]
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the hydrochloride salt of the chosen neurotransmitter (e.g., dopamine (B1211576) HCl, 1.2 mmol) in anhydrous dichloromethane (B109758) (20 mL).
-
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (B128534) (2.5 mmol) dropwise with stirring. Stir for 10 minutes to neutralize the hydrochloride salt.
-
Acylation: Slowly add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Synthesis of 10(Z)-Pentadecenoate Amino Acid Esters
This protocol is adapted from standard esterification procedures involving acyl chlorides.
Experimental Protocol:
-
Reactant Preparation: Suspend the chosen amino acid (e.g., glycine, 1.5 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask.
-
Base and Catalyst Addition: Add N,N-dimethylaminopyridine (DMAP, 0.1 mmol) and triethylamine (3.0 mmol) to the suspension.
-
Acylation: Cool the mixture to 0°C and add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Workup: Filter the reaction mixture to remove any insoluble material. Wash the filtrate with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
-
Characterization: Confirm the structure and purity of the synthesized ester using ¹H NMR, ¹³C NMR, and HRMS.
Hypothetical Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data for the proposed novel lipids.
Table 1: Synthesis and Characterization of N-(10(Z)-pentadecenoyl) Neurotransmitter Conjugates
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (HRMS) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| N-10Z-PD | C₂₃H₃₇NO₃ | 375.2773 | 375.2770 | 75 | 6.7-6.9 (m, 3H, Ar-H), 5.3-5.4 (m, 2H, -CH=CH-), 3.4 (t, 2H, -CH₂-N), 2.7 (t, 2H, Ar-CH₂-), 2.1 (t, 2H, -CO-CH₂-), 1.2-1.7 (m, 18H), 0.9 (t, 3H, -CH₃) | 173.1, 144.5, 143.2, 131.5, 130.2, 129.8, 121.0, 115.8, 115.6, 41.5, 36.8, 35.2, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.8, 22.7, 14.1 |
| N-10Z-PS | C₂₅H₃₈N₂O₂ | 402.2933 | 402.2931 | 68 | 8.1 (br s, 1H, indole-NH), 6.8-7.6 (m, 4H, Ar-H), 5.3-5.4 (m, 2H, -CH=CH-), 3.6 (t, 2H, -CH₂-N), 2.9 (t, 2H, Ar-CH₂-), 2.2 (t, 2H, -CO-CH₂-), 1.2-1.7 (m, 18H), 0.9 (t, 3H, -CH₃) | 172.9, 150.3, 136.4, 131.2, 130.1, 129.7, 122.5, 112.3, 111.9, 111.6, 102.8, 40.9, 36.5, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.7, 25.4, 22.7, 14.1 |
| N-10Z-PEA | C₁₇H₃₃NO₂ | 283.2511 | 283.2509 | 82 | 6.0 (br s, 1H, -NH-), 5.3-5.4 (m, 2H, -CH=CH-), 3.7 (t, 2H, -CH₂-O), 3.4 (q, 2H, -CH₂-N), 2.2 (t, 2H, -CO-CH₂-), 1.2-1.7 (m, 18H), 0.9 (t, 3H, -CH₃) | 173.8, 130.3, 129.8, 62.4, 42.3, 36.6, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.8, 22.7, 14.1 |
Table 2: Synthesis and Characterization of 10(Z)-Pentadecenoate Amino Acid Esters
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (HRMS) | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) |
| Gly-10Z-PD | C₁₇H₃₁NO₂ | 281.2355 | 281.2353 | 85 | 5.3-5.4 (m, 2H, -CH=CH-), 4.1 (s, 2H, -O-CH₂-), 2.3 (t, 2H, -CO-CH₂-), 1.2-1.7 (m, 18H), 0.9 (t, 3H, -CH₃) | 174.5, 170.8, 130.4, 129.7, 65.1, 34.3, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.0, 22.7, 14.1 |
| Leu-10Z-PD | C₂₁H₃₉NO₂ | 337.2981 | 337.2979 | 78 | 5.3-5.4 (m, 2H, -CH=CH-), 4.2 (t, 1H, -O-CH-), 2.3 (t, 2H, -CO-CH₂-), 1.5-1.8 (m, 3H, Leu side chain), 1.2-1.4 (m, 18H), 0.9 (m, 9H, Leu & chain -CH₃) | 174.1, 173.5, 130.4, 129.7, 68.9, 41.6, 34.4, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.0, 24.8, 22.9, 22.7, 22.0, 14.1 |
| Tyr-10Z-PD | C₂₄H₃₇NO₃ | 387.2773 | 387.2771 | 72 | 6.7-7.1 (m, 4H, Ar-H), 5.3-5.4 (m, 2H, -CH=CH-), 4.6 (t, 1H, -O-CH-), 3.1 (d, 2H, Ar-CH₂-), 2.3 (t, 2H, -CO-CH₂-), 1.2-1.7 (m, 18H), 0.9 (t, 3H, -CH₃) | 174.2, 171.9, 155.5, 130.6, 130.4, 129.7, 127.2, 115.5, 70.1, 37.5, 34.4, 31.9, 29.7, 29.5, 29.4, 29.3, 29.2, 27.2, 25.0, 22.7, 14.1 |
Postulated Biological Activities and Signaling Pathways
The novel lipids synthesized from this compound are hypothesized to interact with key signaling pathways involved in inflammation, pain, and metabolism.
N-(10(Z)-pentadecenoyl) Neurotransmitter Conjugates: Targeting Endocannabinoid and Endovanilloid Systems
We postulate that N-10Z-PD, N-10Z-PS, and N-10Z-PEA will function as modulators of the endocannabinoid and endovanilloid systems. N-acyl amides are known to interact with cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1) channels.[4][6] The 10(Z)-pentadecenoyl chain may confer unique selectivity and potency profiles at these receptors compared to endogenous ligands like anandamide.
Caption: Postulated signaling pathways for N-(10(Z)-pentadecenoyl) neurotransmitter conjugates.
Experimental Workflow for Biological Evaluation
A systematic workflow is proposed to evaluate the biological activities of the synthesized lipids.
Caption: Workflow for the synthesis and biological evaluation of novel lipids.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit prospective, overview of the potential of this compound as a precursor for novel bioactive lipids. The proposed synthetic routes are robust and based on well-established chemical principles. The hypothetical data and postulated biological activities are intended to serve as a roadmap for researchers entering this exciting new area of lipid research. Future work should focus on the actual synthesis and rigorous biological testing of these and other related lipid structures. The exploration of this unique fatty acyl chloride could lead to the discovery of new chemical probes to dissect complex biological pathways and potentially yield new therapeutic leads for a range of human diseases.
References
- 1. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Palmitoyl-2-(10(Z)-pentadecenoyl)-sn-glycero-3-phosphocholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of a specific mixed-acyl phospholipid, 1-palmitoyl-2-(10(Z)-pentadecenoyl)-sn-glycero-3-phosphocholine. This protocol is designed for researchers in lipidomics, drug delivery, and cell signaling who require a well-defined phospholipid for their studies. The synthesis involves a two-step process: the conversion of 10(Z)-pentadecenoic acid to its corresponding acid chloride, followed by the acylation of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882). Detailed methodologies for synthesis, purification, and characterization are provided.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Grade | Notes |
| 10(Z)-Pentadecenoic acid | Commercially available | ≥98% | Starting fatty acid.[1][2][3] |
| Oxalyl chloride | Commercially available | Reagent grade | Chlorinating agent. |
| 1-Palmitoyl-sn-glycero-3-phosphocholine | Commercially available | ≥99% | Lysophospholipid starting material.[4][5][6][7] |
| Dichloromethane (B109758) (DCM) | Commercially available | Anhydrous | Solvent for synthesis. |
| Pyridine (B92270) | Commercially available | Anhydrous | Base catalyst. |
| Silica (B1680970) gel | Commercially available | 60 Å, 230-400 mesh | For column chromatography. |
| Chloroform (B151607) | Commercially available | HPLC grade | Mobile phase for chromatography. |
| Methanol | Commercially available | HPLC grade | Mobile phase for chromatography. |
| Water | In-house | Deionized | For workup. |
Table 2: Expected Yields and Purity
| Step | Product | Expected Yield | Expected Purity |
| 1 | 10(Z)-Pentadecenoyl chloride | >95% (crude) | Used directly in the next step. |
| 2 | 1-Palmitoyl-2-(10(Z)-pentadecenoyl)-sn-glycero-3-phosphocholine | 60-70% | >98% after chromatography. |
Table 3: Characterization Parameters
| Technique | Parameter | Expected Value/Result |
| ¹H NMR (CDCl₃) | Chemical shifts (ppm) | Peaks corresponding to the palmitoyl (B13399708) chain, 10(Z)-pentadecenoyl chain, glycerol (B35011) backbone, and phosphocholine (B91661) headgroup. |
| ¹³C NMR (CDCl₃) | Chemical shifts (ppm) | Carbon signals for both acyl chains, glycerol, and choline (B1196258) moieties. |
| ³¹P NMR (CDCl₃) | Chemical shifts (ppm) | A single peak characteristic of the phosphodiester.[8][9][10] |
| ESI-MS | [M+H]⁺ or [M+Na]⁺ | Calculated m/z for C₄₀H₇₈NO₈P. |
Experimental Protocols
Part 1: Synthesis of this compound
This procedure should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10(Z)-pentadecenoic acid (1.0 g, 4.16 mmol).
-
Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the fatty acid is completely dissolved.
-
Chlorination: Slowly add oxalyl chloride (0.53 mL, 6.24 mmol) to the solution at room temperature. The reaction will evolve gas (HCl and CO), which should be vented through a drying tube or a bubbler.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is a yellowish oil and is used immediately in the next step without further purification.
Part 2: Synthesis of 1-Palmitoyl-2-(10(Z)-pentadecenoyl)-sn-glycero-3-phosphocholine
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1-palmitoyl-sn-glycero-3-phosphocholine (1.03 g, 2.08 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Base: Add anhydrous pyridine (0.34 mL, 4.16 mmol) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Dissolve the crude this compound from Part 1 in anhydrous dichloromethane (10 mL) and add it dropwise to the lysophospholipid solution over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
-
Workup:
-
Wash the reaction mixture with 0.1 M HCl (2 x 20 mL) to remove excess pyridine.
-
Wash with saturated aqueous NaCl solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Part 3: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in chloroform. The amount of silica should be approximately 50 times the weight of the crude product.
-
Loading: Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform to chloroform:methanol (9:1, v/v).[11][12]
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a white, waxy solid.
Mandatory Visualization
Caption: Workflow for the synthesis of 1-Palmitoyl-2-(10(Z)-pentadecenoyl)-sn-glycero-3-phosphocholine.
Caption: Hypothetical signaling pathway initiated by the synthesized phospholipid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 3. 10Z-pentadecenoic acid | C15H28O2 | CID 5312411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Palmitoyl-sn-glycero-3-phosphocholine | C24H50NO7P | CID 460602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chemscene.com [chemscene.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Combined Use of MALDI-TOF Mass Spectrometry and 31P NMR Spectroscopy for the Analysis of (Phospho)Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 10(Z)-Pentadecenoyl Chloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the potential uses and experimental protocols for 10(Z)-Pentadecenoyl chloride in cell culture studies. Due to the limited direct experimental data on this compound, this document leverages findings from its parent fatty acid, 10(Z)-Pentadecenoic acid, and the closely related saturated fatty acid, pentadecanoic acid, to propose potential applications in cancer and inflammation research. Detailed protocols for handling, solubilization, and cell treatment are provided, with special consideration for the reactivity of the acyl chloride moiety in aqueous environments.
Introduction
This compound is a reactive derivative of 10(Z)-Pentadecenoic acid, a monounsaturated omega-5 fatty acid. Acyl chlorides are highly reactive compounds that readily undergo nucleophilic substitution, and in aqueous solutions like cell culture media, they are expected to rapidly hydrolyze to their corresponding carboxylic acid. Therefore, studies using this compound in an aqueous biological context are effectively investigating the effects of the in situ formation of 10(Z)-Pentadecenoic acid.
This document outlines potential research applications based on the known biological activities of related fatty acids and provides detailed protocols to guide researchers in their experimental design.
Potential Applications in Cell Culture Research
Based on the biological activities of its parent fatty acid and related compounds, this compound is a candidate for investigation in the following areas:
-
Anti-inflammatory Studies: The parent fatty acid, 10(Z)-Pentadecenoic acid, has been shown to inhibit the production of kynurenine (B1673888) induced by IFN-γ in THP-1 cells, suggesting a potential role in modulating inflammatory pathways.[1]
-
Cancer Research: The saturated counterpart, pentadecanoic acid, has demonstrated selective cytotoxicity against breast cancer stem-like cells, suppression of the JAK2/STAT3 signaling pathway, and induction of apoptosis.[2][3] These findings suggest that this compound could be explored for similar anti-cancer properties.
-
Metabolic Studies: As a fatty acid, it can be utilized in studies of lipid metabolism, cellular uptake, and the influence of specific fatty acids on cellular bioenergetics.
Quantitative Data Summary
The following tables summarize the available quantitative data for 10(Z)-Pentadecenoic acid and the related compound, pentadecanoic acid. This data can serve as a starting point for determining effective concentrations in new experimental systems.
Table 1: Biological Activity of 10(Z)-Pentadecenoic Acid
| Cell Line | Assay | Effect | Concentration | Reference |
| THP-1 | IFN-γ-induced kynurenine production | 16% inhibition | Not Specified | [1] |
Table 2: Cytotoxicity of Pentadecanoic Acid (Saturated Analogue)
| Cell Line | Time Point | IC50 (µM) | Reference |
| MCF-7/SC (Breast Cancer Stem-like) | 24 hours | 155.5 ± 9.55 | [3][4] |
| MCF-7/SC (Breast Cancer Stem-like) | 48 hours | 119 ± 5.21 | [3][4] |
Table 3: Anti-proliferative and Anti-inflammatory Activity of Pentadecanoic Acid
| Activity | Effective Concentration Range (µM) | Reference |
| Broad anti-proliferative and anti-inflammatory activities | 1.9 - 50 | [5] |
Experimental Protocols
4.1. Handling and Storage of this compound
This compound is a reactive and moisture-sensitive compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C. All handling should be performed in a dry environment, such as a glove box or under a stream of inert gas, to prevent hydrolysis.
4.2. Preparation of Stock Solutions
Due to its reactivity with water, stock solutions should be prepared in an anhydrous aprotic solvent.
-
Recommended Solvent: Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under an inert atmosphere, dissolve the required amount of this compound in the anhydrous solvent to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
4.3. Protocol for Cell Treatment
Upon addition to aqueous cell culture media, this compound will rapidly hydrolyze to 10(Z)-Pentadecenoic acid. The following protocol is for the delivery of the fatty acid to cells.
-
Materials:
-
Prepared stock solution of this compound in anhydrous ethanol or DMSO.
-
Fatty acid-free bovine serum albumin (BSA) solution (e.g., 10% w/v in sterile PBS).
-
Complete cell culture medium.
-
-
Procedure for Preparing Fatty Acid-BSA Complex:
-
Warm the fatty acid-free BSA solution and the complete cell culture medium to 37°C.
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
Slowly add the fatty acid-free BSA solution to the stock solution while vortexing to facilitate the formation of the fatty acid-BSA complex. A molar ratio of 2:1 to 4:1 (fatty acid:BSA) is commonly used.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
Sterile-filter the fatty acid-BSA complex solution through a 0.22 µm filter.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the complete cell culture medium containing the desired final concentration of the 10(Z)-Pentadecenoic acid-BSA complex.
-
Include appropriate controls, such as a vehicle control (solvent + BSA) and a BSA-only control.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound in cell culture.
5.2. Hypothetical Signaling Pathway
Based on the findings for pentadecanoic acid, a plausible signaling pathway to investigate for 10(Z)-Pentadecenoic acid is the JAK2/STAT3 pathway.
Caption: Hypothesized inhibition of the JAK2/STAT3 signaling pathway by 10(Z)-Pentadecenoic acid.
Conclusion
While direct experimental evidence for this compound in cell culture is currently limited, the known biological activities of its parent fatty acid and structurally similar fatty acids provide a strong rationale for its investigation in cancer and inflammation research. The protocols and data presented herein offer a foundational guide for researchers to design and execute robust cell culture studies. It is critical to consider the rapid hydrolysis of the acyl chloride to the corresponding fatty acid in aqueous media when interpreting experimental outcomes. Future studies are warranted to elucidate the specific effects of 10(Z)-Pentadecenoic acid and to determine if the transient presence of the acyl chloride has any unique biological consequences.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling | MDPI [mdpi.com]
- 5. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10(Z)-Pentadecenoyl Chloride in Lipid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 10(Z)-Pentadecenoyl chloride in the synthesis of custom lipids for the formulation of advanced lipid-based drug delivery systems. The following sections detail the synthesis of novel cationic and pH-sensitive lipids, their incorporation into liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), and the subsequent characterization of these nanoparticle systems.
Introduction to this compound in Lipid Synthesis
This compound is a reactive acyl chloride that serves as a versatile building block for the synthesis of novel lipids. Its 15-carbon chain with a cis double bond at the 10th position can be tailored to create amphiphilic molecules with unique properties beneficial for drug delivery. By reacting this compound with various hydrophilic head groups, researchers can design and synthesize custom cationic lipids for nucleic acid delivery or pH-sensitive lipids for targeted release in acidic tumor microenvironments.
Synthesis of Custom Lipids
The fundamental reaction for creating custom lipids from this compound involves the acylation of a suitable head group. This is typically achieved through the reaction of the acyl chloride with an amine or an alcohol to form a stable amide or ester linkage, respectively.
Synthesis of a Novel Cationic Lipid: (Z)-N,N-dimethyl-N-(2-((1-oxopentadec-10-en-1-yl)oxy)ethyl)ethan-1-aminium chloride (PDeC-DMAE)
This protocol describes the synthesis of a novel cationic lipid where this compound is reacted with N,N-dimethylethanolamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N,N-dimethylethanolamine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add this compound (1 equivalent) dissolved in anhydrous DCM to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield the pure cationic lipid.
-
Quaternization: Dissolve the purified amino lipid in a suitable solvent like acetone (B3395972) and treat with methyl chloride to quaternize the tertiary amine, yielding the final cationic lipid.
Synthesis of a Novel pH-Sensitive Lipid: (Z)-4-((1-oxopentadec-10-en-1-yl)oxy)-4-oxobutanoic acid (PDeC-Succinate)
This protocol details the synthesis of a pH-sensitive lipid by reacting this compound with a hydroxyl-containing molecule that also possesses a carboxyl group, such as succinic anhydride (B1165640) in the presence of a base to first form an ester linkage, followed by hydrolysis to expose the carboxylic acid. A more direct approach is reacting the acyl chloride with a molecule containing both a hydroxyl and a protected carboxyl group, followed by deprotection. For simplicity, a direct esterification with a hydroxy acid is described below.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybutanoic acid (1.2 equivalents) and pyridine (B92270) (2.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Acyl Chloride: Cool the mixture to 0°C. Add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up: Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate (B1210297). Wash the organic layer with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude product by flash chromatography to obtain the desired pH-sensitive lipid.
Formulation of Lipid-Based Drug Delivery Systems
The custom-synthesized lipids can be incorporated into various lipid-based nanoparticle formulations to enhance their drug delivery capabilities.
Liposome (B1194612) Formulation via Thin-Film Hydration
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[1][2][3][4]
Experimental Protocol:
-
Lipid Film Preparation: Dissolve the custom lipid (e.g., PDeC-DMAE for cationic liposomes or PDeC-Succinate for pH-sensitive liposomes), helper lipids (e.g., DOPE, cholesterol), and any lipophilic drug in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.[2]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[1][5]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS for standard liposomes, citrate (B86180) buffer pH 4.0 for cationic liposomes for nucleic acid complexation) by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[5]
-
Size Reduction: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[1][2]
Solid Lipid Nanoparticle (SLN) Formulation via Hot Homogenization
SLNs are colloidal carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.[6][7][8]
Experimental Protocol:
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl behenate) and the custom lipid (e.g., PDeC-Succinate) at a temperature 5-10°C above the melting point of the solid lipid. Dissolve the lipophilic drug in this molten lipid mixture.[6]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.[6]
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to reduce the particle size to the nanometer range.[6][8]
-
Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Nanostructured Lipid Carrier (NLC) Formulation
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which can increase drug loading and reduce drug expulsion.[9][10][11][12][13] The preparation method is similar to that of SLNs, with the key difference being the composition of the lipid phase.
Experimental Protocol:
-
Lipid Phase Preparation: Melt the solid lipid, liquid lipid (e.g., oleic acid), and the custom lipid together. Dissolve the drug in this lipid mixture.
-
Aqueous Phase Preparation: Prepare and heat the aqueous surfactant solution as described for SLNs.
-
Emulsification and Homogenization: Follow the same pre-emulsification and high-pressure homogenization steps as for SLN preparation.
-
Cooling: Cool the nanoemulsion to form NLCs.
Characterization of Lipid-Based Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoparticles.[14][15][16][17][18][19][20][21][22]
| Parameter | Method | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50 - 200 nmPDI: < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | Cationic: +20 to +40 mVAnionic/Neutral: -30 to +10 mV |
| Encapsulation Efficiency (EE%) | Centrifugation / Spectrophotometry / HPLC | > 80% |
| Drug Loading (DL%) | HPLC / Spectrophotometry | Varies with drug and formulation |
Table 1: Key Characterization Parameters for Lipid Nanoparticles
Particle Size, PDI, and Zeta Potential
Experimental Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with an appropriate aqueous buffer to a suitable concentration for DLS measurement.
-
Measurement: Analyze the sample using a Zetasizer or similar instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.[14][15][16][17][18][19][20]
Encapsulation Efficiency and Drug Loading
Experimental Protocol:
-
Separation of Free Drug: Separate the unencapsulated drug from the nanoparticles by ultracentrifugation or size exclusion chromatography.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Quantification of Total Drug: Disrupt the nanoparticles (e.g., with a suitable solvent) to release the encapsulated drug and measure the total drug concentration.
-
Calculation:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
In Vitro Drug Release
The dynamic dialysis method is commonly used to assess the drug release profile from nanoparticles.[23][24][25]
Experimental Protocol:
-
Setup: Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, or acetate buffer at pH 5.5 to simulate endosomal conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released into the medium at each time point using an appropriate analytical technique.
Signaling Pathway for pH-Sensitive Drug Release
Liposomes formulated with pH-sensitive lipids like PDeC-Succinate are designed to be stable at physiological pH (7.4) but become destabilized in the acidic environment of endosomes (pH 5.0-6.0) following cellular uptake, leading to the release of their payload into the cytoplasm.
By following these protocols, researchers can effectively synthesize novel lipids from this compound and formulate them into various lipid-based drug delivery systems with tailored properties for a wide range of therapeutic applications.
References
- 1. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 2. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 3. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Methods for preparation of nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. impactfactor.org [impactfactor.org]
- 13. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 14. lsinstruments.ch [lsinstruments.ch]
- 15. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. allanchem.com [allanchem.com]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Glycerol with 10(Z)-Pentadecenoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of glycerol (B35011) with fatty acids or their derivatives is a fundamental process for synthesizing mono-, di-, and triglycerides. These glycerides have broad applications in the food, pharmaceutical, and cosmetic industries. 10(Z)-Pentadecenoic acid, an unsaturated fatty acid, and its corresponding glycerides are of increasing interest due to their potential biological activities. This document provides detailed protocols for the chemical and enzymatic synthesis of 10(Z)-pentadecenoyl glycerides and discusses their potential applications.
Pentadecanoic acid (C15:0), a related saturated fatty acid, has been identified as an essential fatty acid with activities relevant to protecting cardiometabolic, immune, and liver health.[1] It has shown anti-inflammatory, antifibrotic, and anticancer activities.[1] The glycerides of 10(Z)-pentadecenoic acid are expected to be broken down by digestive enzymes into free fatty acids, monoglycerides, and diglycerides before absorption.[2][3]
Data Presentation
Table 1: Representative Yields for Chemical Acylation of Glycerol
| Catalyst | Acylating Agent | Molar Ratio (Glycerol:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Selectivity (Mono-/Di-/Triglycerides) (%) |
| Amberlyst-15 | Acetic Anhydride | 1:3 | 60 | 2 | 100 | 0.7 / 1.3 / 98.1 |
| Sulfated Alumina | Acetic Acid | 1:12 | 95 | 5 | 100 | - / 77.4 (Di+Tri) |
| p-Toluenesulfonic acid | Acetic Acid | 1:6 | 110 | 4 | >95 | Varied with time |
Data adapted from studies on glycerol acetylation.[4][5]
Table 2: Representative Yields for Enzymatic Acylation of Glycerol
| Lipase (B570770) Source | Acylating Agent | Molar Ratio (Glycerol:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Fatty Acid Conversion (%) | Product Yield/Selectivity |
| Candida antarctica Lipase B (Novozym 435) | Oleic Acid | 1:3 | 50 | 24 | >90 | High yield of triglycerides |
| Rhizomucor miehei Lipase (Lipozyme RM IM) | Capric Acid | - | - | - | 73 | 76% selectivity to dicaprin |
| Mucor miehei Lipase | Unsaturated Fatty Acids | 3:1 | 50 | 1 | 90 | Controllable proportions of acylglycerols |
Data adapted from studies on enzymatic glycerolysis and esterification.[1][3][6]
Experimental Protocols
Protocol 1: Chemical Synthesis of 10(Z)-Pentadecenoyl Glycerides via Acid Catalysis
This protocol describes the chemical acylation of glycerol using 10(Z)-Pentadecenoyl chloride in the presence of a solid acid catalyst.
Materials:
-
Glycerol (anhydrous)
-
This compound
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (as a base/HCl scavenger)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Preparation of this compound:
-
10(Z)-Pentadecenoic acid can be converted to its acyl chloride by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (B109758) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl for thionyl chloride). The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be used directly or purified by distillation.
-
-
Acylation Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycerol (1 equivalent) in a suitable volume of anhydrous solvent.
-
Add the solid acid catalyst (e.g., Amberlyst-15, 5-10 wt% of glycerol).
-
Add anhydrous pyridine or triethylamine (3 equivalents, to neutralize the HCl byproduct).
-
Slowly add this compound (3 equivalents for targeting triglycerides) to the stirring mixture at room temperature. An ice bath may be used to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-110°C) and stir for the desired reaction time (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, a mixture of mono-, di-, and triglycerides, can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Enzymatic Synthesis of 10(Z)-Pentadecenoyl Glycerides using Lipase
This protocol outlines the lipase-catalyzed acylation of glycerol with this compound. This method offers higher selectivity and milder reaction conditions.
Materials:
-
Glycerol
-
This compound
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica or Lipozyme RM IM from Rhizomucor miehei)
-
Solvent-free system or a suitable organic solvent (e.g., hexane, isooctane)
-
Molecular sieves (for water removal)
-
Shaking incubator or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine glycerol (1 equivalent) and this compound (1-3 equivalents, depending on the desired product). For a solvent-free system, the reactants are mixed directly. If a solvent is used, dissolve the reactants in a minimal amount of the chosen solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Add activated molecular sieves to the reaction mixture to remove water, which can inhibit the enzyme and promote hydrolysis.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm in a shaking incubator) for a specified duration (e.g., 24-72 hours).
-
Monitor the reaction progress by analyzing samples periodically using TLC or GC.
-
-
Product Isolation:
-
After the reaction reaches the desired conversion, separate the immobilized lipase from the reaction mixture by filtration. The lipase can often be washed and reused.
-
If a solvent was used, remove it under reduced pressure.
-
The resulting product mixture can be used as is or purified by column chromatography to isolate the desired glycerides.
-
Mandatory Visualizations
Caption: Chemical synthesis workflow for 10(Z)-Pentadecenoyl glycerides.
Caption: Enzymatic synthesis workflow for 10(Z)-Pentadecenoyl glycerides.
Signaling Pathways and Biological Relevance
Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (B549165) (mTOR), both of which are key components of human longevity pathways.[1] Furthermore, C15:0 demonstrates pleiotropic effects by activating PPAR-α/δ and inhibiting JAK-STAT and HDAC-6.[1] These mechanisms are associated with anti-inflammatory, antifibrotic, and anticancer activities.[1] The glycerides of 10(Z)-pentadecenoic acid, upon hydrolysis, would release the fatty acid, which may exhibit similar biological activities.
Caption: Potential signaling pathways of 10(Z)-Pentadecenoic Acid.
References
- 1. Highly efficient enzymatic synthesis of 2-monoacylglycerides and structured lipids and their production on a technical scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability [mdpi.com]
- 6. Valorization of Glycerol through the Enzymatic Synthesis of Acylglycerides with High Nutritional Value [mdpi.com]
Application Notes and Protocols for the Derivatization of Amino Acids with 10(Z)-Pentadecenoyl Chloride
Disclaimer: The following application notes and protocols are hypothetical and have been constructed based on the general principles of amino acid derivatization with acyl chlorides. As of the date of this document, there is no specific published literature on the use of 10(Z)-Pentadecenoyl chloride for the derivatization of amino acids. Therefore, the provided methodologies should be considered as a starting point for research and development, and optimization will be required.
Introduction
The quantitative analysis of amino acids is fundamental in various scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and food science. However, the inherent physicochemical properties of amino acids, such as high polarity and low volatility, often necessitate derivatization prior to analysis by chromatographic and mass spectrometric techniques. Derivatization enhances the analytical performance by improving chromatographic retention and separation, increasing ionization efficiency in mass spectrometry, and enhancing detection sensitivity.
This document outlines a prospective method for the derivatization of amino acids using this compound. This long-chain acyl chloride is expected to increase the hydrophobicity of amino acids, thereby improving their retention on reversed-phase chromatographic columns and enhancing their detection by mass spectrometry. The introduction of the 10(Z)-pentadecenoyl group provides a significant mass tag, which can be advantageous for mass spectrometry-based quantification.
Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the primary or secondary amine group of an amino acid on the electrophilic carbonyl carbon of this compound. This reaction, a type of acylation, is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The reaction results in the formation of a stable amide bond between the amino acid and the pentadecenoyl moiety, yielding the N-10(Z)-pentadecenoyl-amino acid derivative.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Sodium bicarbonate
-
Sodium carbonate
-
Hydrochloric acid (HCl)
-
Nitrogen gas for drying
Reagent Preparation
-
Amino Acid Stock Solutions (1 mM): Prepare individual stock solutions of amino acids by dissolving the appropriate amount in 0.1 M HCl. Store at -20°C. A working standard mixture can be prepared by diluting the stock solutions.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 10): Prepare a buffer solution by dissolving sodium carbonate and sodium bicarbonate in ultrapure water to achieve a final pH of 10.
-
This compound Solution (10 mg/mL): Prepare a fresh solution of this compound in anhydrous acetonitrile. This solution is moisture-sensitive and should be prepared immediately before use.
-
Quenching Solution (1% Formic Acid in Water): Prepare by adding 1 mL of formic acid to 99 mL of ultrapure water.
Derivatization Procedure
-
Sample Preparation: To 50 µL of amino acid standard solution or sample in a microcentrifuge tube, add 50 µL of the derivatization buffer.
-
Derivatization Reaction: Add 100 µL of the this compound solution to the amino acid solution. Vortex the mixture for 1 minute.
-
Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction by hydrolyzing the excess this compound.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water for analysis by LC-MS.
Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full scan (m/z 150-1000) and targeted SIM or MRM for quantitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Presentation
Table 1: Hypothetical Quantitative Data for 10(Z)-Pentadecenoyl Derivatized Amino Acids
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Molecular Weight of Derivative ( g/mol ) | Hypothetical m/z [M+H]⁺ |
| Glycine | Gly | 75.07 | 297.46 | 298.47 |
| Alanine | Ala | 89.09 | 311.49 | 312.50 |
| Valine | Val | 117.15 | 339.54 | 340.55 |
| Leucine | Leu | 131.17 | 353.57 | 354.58 |
| Isoleucine | Ile | 131.17 | 353.57 | 354.58 |
| Proline | Pro | 115.13 | 337.52 | 338.53 |
| Phenylalanine | Phe | 165.19 | 387.60 | 388.61 |
| Tryptophan | Trp | 204.23 | 426.64 | 427.65 |
| Methionine | Met | 149.21 | 371.62 | 372.63 |
| Serine | Ser | 105.09 | 327.48 | 328.49 |
| Threonine | Thr | 119.12 | 341.51 | 342.52 |
| Cysteine | Cys | 121.16 | 343.55 | 344.56 |
| Tyrosine | Tyr | 181.19 | 403.60 | 404.61 |
| Asparagine | Asn | 132.12 | 354.51 | 355.52 |
| Glutamine | Gln | 146.14 | 368.54 | 369.55 |
| Aspartic Acid | Asp | 133.10 | 355.49 | 356.50 |
| Glutamic Acid | Glu | 147.13 | 369.52 | 370.53 |
| Lysine | Lys | 146.19 | 591.90 (bis-derivatized) | 592.91 |
| Arginine | Arg | 174.20 | 616.95 (bis-derivatized) | 617.96 |
| Histidine | His | 155.15 | 377.56 | 378.57 |
Note: Lysine and Arginine are expected to be bis-derivatized due to the presence of two primary amine groups.
Visualizations
Caption: Experimental workflow for the derivatization of amino acids.
Application Notes and Protocols: 10(Z)-Pentadecenoyl Chloride as a Putative Probe for Studying Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
10(Z)-Pentadecenoyl chloride is a long-chain fatty acyl chloride. While specific applications of this molecule as an enzyme probe are not widely documented, its chemical properties suggest potential utility in studying enzymes involved in fatty acid metabolism and signaling. Acyl chlorides are highly reactive electrophiles that can covalently modify nucleophilic residues such as serine, threonine, and lysine, which are often found in the active sites of enzymes.[1][2][3] This reactivity can be harnessed to use this compound as an irreversible inhibitor or an activity-based probe for specific enzyme classes.
Long-chain fatty acids and their CoA esters are known to modulate the activity of various enzymes, including those involved in energy metabolism and cell signaling. For instance, long-chain fatty acyl-CoAs can allosterically regulate enzymes like AMPK and acetyl-CoA carboxylase.[4][5] It is plausible that this compound could serve as a tool to investigate the binding sites and mechanisms of such enzymes.
Potential Enzyme Targets and Signaling Pathways
Based on the known roles of similar long-chain fatty acids, this compound could potentially interact with and modulate the activity of the following enzyme classes:
-
Fatty Acyl-CoA Synthetases (FACS): These enzymes activate fatty acids by converting them to their CoA esters.[6][7] An acyl chloride could potentially interact with the active site.
-
AMP-activated Protein Kinase (AMPK): Long-chain fatty acyl-CoAs are known to allosterically activate AMPK β1-containing isoforms.[4]
-
Acetyl-CoA Carboxylase (ACC): This enzyme is involved in the first committed step of fatty acid synthesis and is subject to feedback inhibition by long-chain fatty acyl-CoAs.[6][8]
-
Protein Acyltransferases (PATs): These enzymes catalyze the attachment of fatty acids to proteins, a post-translational modification that affects protein localization and function.
Illustrative Signaling Pathway
Caption: Putative modulation of the AMPK signaling pathway by this compound.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential inhibitory effects of this compound on target enzymes. This data is for illustrative purposes only.
Table 1: Hypothetical Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) | Mechanism of Action |
| Fatty Acyl-CoA Synthetase | Thio-Glo™ Assay | 15.2 | Covalent Modification |
| Acetyl-CoA Carboxylase | Radiometric Assay | 28.5 | Allosteric Inhibition |
| Palmitoyl Acyltransferase | Fluorescence Assay | 9.8 | Substrate Competition |
Table 2: Comparative Analysis with Known Inhibitors
| Target Enzyme | This compound (IC₅₀, µM) | Known Inhibitor | Known Inhibitor (IC₅₀, µM) |
| Fatty Acyl-CoA Synthetase | 15.2 | Triacsin C | 5.5 |
| Acetyl-CoA Carboxylase | 28.5 | CP-640186 | 0.05 |
| Palmitoyl Acyltransferase | 9.8 | 2-Bromopalmitate | 10 |
Experimental Protocols
The following are detailed, hypothetical protocols for experiments that could be conducted to validate the use of this compound as an enzyme probe.
Protocol 1: In Vitro Enzyme Inhibition Assay for Fatty Acyl-CoA Synthetase
Objective: To determine the inhibitory potential and IC₅₀ value of this compound against a purified Fatty Acyl-CoA Synthetase (FACS).
Materials:
-
Purified recombinant FACS enzyme
-
This compound
-
Coenzyme A (CoA)
-
ATP
-
Thio-Glo™ Reagent
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, FACS enzyme, and varying concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for potential covalent modification.
-
Initiate the reaction by adding a mixture of CoA and ATP.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of unconsumed CoA using the Thio-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Step-by-step workflow for the in vitro enzyme inhibition assay.
Protocol 2: Cell-Based Assay for AMPK Activation
Objective: To investigate the effect of this compound on the activation of AMPK in a cellular context.
Materials:
-
Cell line (e.g., HEK293T, C2C12)
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., A-769662)
-
Lysis buffer
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
Western blot reagents and equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or positive/vehicle controls for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified primary and appropriate secondary antibodies.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for AMPK and ACC.
Logical Relationship for Data Interpretation
Caption: Decision tree for interpreting the results of the cell-based AMPK activation assay.
Conclusion
While this compound is not an established enzyme probe, its chemical nature as a long-chain fatty acyl chloride suggests it could be a valuable tool for studying enzymes involved in fatty acid metabolism and signaling. The provided application notes and protocols offer a hypothetical framework for researchers to begin exploring its potential uses. It is crucial to empirically validate these methods and characterize the specificity and mechanism of action of this compound for any target of interest.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemrevise.org [chemrevise.org]
- 4. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Inhibition of rat liver acetyl CoA carboxylase by chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 10(Z)-Pentadecenoic Acid into Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
10(Z)-Pentadecenoic acid (C15:1) is a long-chain monounsaturated fatty acid. While less common than oleic acid (C18:1), emerging research suggests that less abundant fatty acids may have unique biological roles. This document provides detailed application notes and protocols for studying the incorporation of 10(Z)-pentadecenoic acid into the cell membranes of various cell types, its potential effects on membrane properties, and its influence on cellular signaling pathways.
One known biological effect of 10(Z)-pentadecenoic acid is the inhibition of IFN-γ-induced production of kynurenine (B1673888) by 16% in Thp-1 cells, suggesting a potential role in modulating inflammatory or immune responses[1]. The incorporation of exogenous fatty acids into cell membranes can alter membrane fluidity, lipid raft composition, and the function of membrane-associated proteins, thereby impacting cellular signaling and function.
Data Presentation: Quantitative Analysis of 10(Z)-Pentadecenoic Acid Incorporation
Disclaimer: The following tables present hypothetical data to serve as a template for presenting experimental results. Actual results will vary depending on the cell type, experimental conditions, and analytical methods used.
Table 1: Incorporation of 10(Z)-Pentadecenoic Acid into Total Cellular Lipids
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | 10(Z)-Pentadecenoic Acid (% of Total Fatty Acids) |
| HEK293 | 10 | 24 | 1.5 ± 0.2 |
| 50 | 24 | 5.8 ± 0.6 | |
| 100 | 24 | 10.2 ± 1.1 | |
| HepG2 | 10 | 24 | 2.1 ± 0.3 |
| 50 | 24 | 8.5 ± 0.9 | |
| 100 | 24 | 14.7 ± 1.5 | |
| THP-1 | 10 | 24 | 1.8 ± 0.2 |
| 50 | 24 | 7.1 ± 0.8 | |
| 100 | 24 | 12.5 ± 1.3 |
Table 2: Effect of 10(Z)-Pentadecenoic Acid on Membrane Fluidity
| Cell Line | Treatment Concentration (µM) | Anisotropy (r) | % Change from Control |
| HEK293 | 50 | 0.25 ± 0.01 | -8% |
| HepG2 | 50 | 0.22 ± 0.02 | -12% |
| THP-1 | 50 | 0.28 ± 0.01 | -5% |
Note: A decrease in anisotropy (r) indicates an increase in membrane fluidity.
Experimental Protocols
Protocol 1: Cell Culture and Fatty Acid Treatment
This protocol describes the general procedure for treating cultured cells with 10(Z)-pentadecenoic acid.
Materials:
-
Cell line of interest (e.g., HEK293, HepG2, THP-1)
-
Complete cell culture medium
-
10(Z)-Pentadecenoic acid (stock solution in ethanol (B145695) or DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Fatty Acid-BSA Complex: a. Prepare a stock solution of 10(Z)-pentadecenoic acid (e.g., 100 mM in ethanol). b. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in PBS). c. To prepare a 10 mM fatty acid-BSA complex, slowly add the fatty acid stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1. d. Incubate the mixture at 37°C for 30 minutes to allow for complex formation. e. Sterilize the complex by passing it through a 0.22 µm filter.
-
Cell Treatment: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh culture medium containing the desired final concentration of the 10(Z)-pentadecenoic acid-BSA complex. A vehicle control (medium with BSA-ethanol complex without the fatty acid) should be included. c. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: a. After incubation, remove the treatment medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization, depending on the cell line and downstream application. c. Centrifuge the cell suspension and store the cell pellet at -80°C for lipid analysis.
Protocol 2: Analysis of Fatty Acid Incorporation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting total lipids from cells and analyzing the fatty acid composition to quantify the incorporation of 10(Z)-pentadecenoic acid.
Materials:
-
Cell pellets
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF3-methanol solution (14%)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of PBS. b. Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the cell suspension. c. Add a known amount of the internal standard. d. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. e. Add 0.2 volumes of 0.9% NaCl solution and vortex again. f. Centrifuge at low speed to separate the phases. g. Carefully collect the lower organic phase containing the lipids.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 2 mL of 14% BF3-methanol solution to the dried lipids. c. Heat the mixture at 100°C for 30 minutes in a sealed tube. d. Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane. e. Vortex vigorously and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs. g. Dry the hexane extract over anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject an aliquot (e.g., 1 µL) of the FAMEs solution into the GC-MS. b. Use a temperature program suitable for separating C15 fatty acid methyl esters. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes. c. Identify the 10(Z)-pentadecenoic acid methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard. d. Quantify the amount of 10(Z)-pentadecenoic acid relative to the internal standard and express it as a percentage of the total fatty acids.
Mandatory Visualizations
Caption: Experimental workflow for analyzing the incorporation of 10(Z)-pentadecenoic acid into cultured cells.
Potential Signaling Pathways Modulated by 10(Z)-Pentadecenoic Acid
While specific signaling pathways for 10(Z)-pentadecenoic acid have not been extensively studied, its nature as a long-chain fatty acid suggests it may modulate pathways known to be influenced by similar molecules. Long-chain fatty acids can act as ligands for free fatty acid receptors (FFARs), such as FFA1 (GPR40) and FFA4 (GPR120), which are G-protein coupled receptors. Activation of these receptors can lead to downstream signaling cascades involving intracellular calcium mobilization, protein kinase C (PKC) activation, and mitogen-activated protein kinase (MAPK) pathways.
Furthermore, alterations in membrane lipid composition can indirectly affect signaling by modulating the activity of membrane-bound enzymes and receptors. For instance, changes in membrane fluidity can influence the conformation and clustering of signaling proteins within lipid rafts.
Caption: Potential signaling pathways activated by 10(Z)-pentadecenoic acid via free fatty acid receptors.
Logical Relationship: From Incorporation to Cellular Effect
The incorporation of 10(Z)-pentadecenoic acid into the cell membrane is the initial step that can lead to a cascade of downstream cellular effects. This logical flow is important for designing experiments and interpreting results.
Caption: Logical relationship from membrane incorporation of 10(Z)-pentadecenoic acid to cellular responses.
Conclusion
The study of less common fatty acids like 10(Z)-pentadecenoic acid is a promising area of research. While specific data on its cellular effects are currently limited, the protocols and conceptual frameworks provided here offer a solid foundation for researchers to investigate its incorporation into cell membranes and elucidate its potential roles in health and disease. The provided methodologies can be adapted to various cell types and experimental questions, paving the way for a better understanding of the biological significance of this unique monounsaturated fatty acid.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 10(Z)-Pentadecenoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of 10(Z)-Pentadecenoyl chloride derivatives, focusing on N-acyl amino acids and N-acyl ethanolamines, which are readily synthesized from the parent acyl chloride. The protocols are designed for accurate quantification and structural elucidation using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a reactive long-chain fatty acyl chloride. Due to its reactivity, it serves as a versatile building block for the synthesis of various lipid derivatives. Of particular interest are its reactions with amines and alcohols to form stable amide and ester derivatives, respectively. N-acyl amino acids and N-acyl ethanolamines are classes of lipid signaling molecules involved in diverse physiological processes, including inflammation, energy metabolism, and neurotransmission. Accurate and sensitive analytical methods are crucial for understanding their biological roles and for the development of novel therapeutics.
Part 1: GC-MS Analysis of 10(Z)-Pentadecenoyl Amino Acid Derivatives
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For N-acyl amino acids, derivatization of the carboxylic acid group is necessary to improve volatility for GC analysis. The following protocol details the synthesis of N-10(Z)-Pentadecenoyl amino acid methyl esters and their subsequent analysis by GC-MS.
Experimental Protocols
1. Synthesis of N-10(Z)-Pentadecenoyl Amino Acid Methyl Esters
This protocol describes the reaction of this compound with an amino acid methyl ester (e.g., glycine (B1666218) methyl ester).
-
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM in a round-bottom flask.
-
Add TEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-10(Z)-Pentadecenoyl amino acid methyl ester.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
-
2. GC-MS Analysis
-
Sample Preparation:
-
Dissolve the purified N-10(Z)-Pentadecenoyl amino acid methyl ester in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of 1 mg/mL.
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 250°C
-
Oven Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 10 minutes at 280°C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Presentation
Expected Fragmentation Pattern of N-10(Z)-Pentadecenoyl Glycine Methyl Ester
The mass spectrum is expected to show characteristic fragments arising from the cleavage of the amide bond and fragmentation of the fatty acyl chain.
| m/z | Proposed Fragment | Notes |
| 325 | [M]+• | Molecular ion |
| 294 | [M - OCH3]+ | Loss of the methoxy (B1213986) group from the ester |
| 266 | [M - COOCH3]+ | Loss of the carbomethoxy group |
| 238 | [CH3(CH2)3CH=CH(CH2)8CO]+ | Acylium ion, characteristic of the fatty acyl moiety |
| 88 | [CH2=C(OH)NHCH2COOCH3]+• | McLafferty rearrangement product, characteristic of the amino acid ester portion |
| 74 | [CH2=C(OH)OCH3]+• | Fragment from the methyl ester group |
Visualization
Caption: Workflow for the GC-MS analysis of N-10(Z)-Pentadecenoyl amino acid methyl esters.
Part 2: LC-MS/MS Analysis of 10(Z)-Pentadecenoyl Ethanolamine (B43304) Derivatives
LC-MS/MS is the method of choice for the analysis of non-volatile and thermally labile compounds like N-acyl ethanolamines. This method offers high sensitivity and selectivity, making it ideal for quantitative studies in biological matrices.
Experimental Protocols
1. Synthesis of N-10(Z)-Pentadecenoyl Ethanolamine
-
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve ethanolamine (1.5 equivalents) and TEA (2.0 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel to yield N-10(Z)-Pentadecenoyl ethanolamine.
-
2. LC-MS/MS Analysis
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., N-oleoyl-d4-ethanolamine).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-10(Z)-Pentadecenoyl ethanolamine | 298.3 | 62.1 | 15 |
| N-oleoyl-d4-ethanolamine (Internal Standard) | 328.3 | 62.1 | 15 |
Data Presentation
Quantitative Analysis of N-10(Z)-Pentadecenoyl Ethanolamine in Spiked Plasma
The following table presents representative quantitative data from a calibration curve prepared in a biological matrix.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.035 | 0.98 | 98.0 |
| 5 | 0.178 | 5.05 | 101.0 |
| 10 | 0.352 | 9.98 | 99.8 |
| 50 | 1.765 | 50.1 | 100.2 |
| 100 | 3.510 | 99.5 | 99.5 |
| 500 | 17.58 | 502.1 | 100.4 |
Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualization
Caption: Simplified signaling pathway of N-acyl ethanolamines (NAEs).
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the synthesis and mass spectrometric analysis of this compound derivatives. The GC-MS method is well-suited for the structural elucidation of derivatized N-acyl amino acids, while the LC-MS/MS method offers high sensitivity and selectivity for the quantification of N-acyl ethanolamines in complex biological matrices. These analytical approaches are valuable tools for researchers in the fields of lipidomics, drug discovery, and molecular biology, enabling the detailed study of this important class of lipid signaling molecules.
Application Note: HPLC Purification of Novel Lipids Synthesized from 10(Z)-Pentadecenoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis and purification of novel lipids are critical endeavors in drug discovery and development. Lipids play crucial roles in a myriad of cellular processes, including signal transduction, membrane structure, and energy storage.[1][2] The unique structural features of fatty acids, such as chain length and degree of unsaturation, contribute to the diverse functions of the lipids they form. 10(Z)-Pentadecenoyl chloride is a reactive precursor that can be utilized to synthesize a variety of lipid classes, including but not limited to, glycerolipids, phospholipids, and sphingolipids. The purification of these synthesized lipids is a critical step to ensure their suitability for downstream biological assays.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of complex lipid mixtures.[1][3] Given that many lipids lack a strong UV chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), and Mass Spectrometers (MS) are often employed for their universal detection capabilities.[4][5][6][7] This application note provides a detailed protocol for the synthesis of a hypothetical novel lipid, N-(2-hydroxyethyl)-10(Z)-pentadecenamide, from this compound and its subsequent purification using HPLC with ELSD detection.
Experimental Protocols
Synthesis of N-(2-hydroxyethyl)-10(Z)-pentadecenamide
This protocol describes a representative synthesis of a novel lipid amide from this compound and ethanolamine (B43304).
Materials:
-
This compound
-
Ethanolamine
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethanolamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane in an addition funnel.
-
Add the this compound solution dropwise to the stirred ethanolamine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-(2-hydroxyethyl)-10(Z)-pentadecenamide.
HPLC Purification
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Normal Phase Silica Column (e.g., 250 x 4.6 mm, 5 µm particle size).
Mobile Phase and Solvents:
-
Mobile Phase A: Hexane/Isopropanol (98:2, v/v)
-
Mobile Phase B: Isopropanol/Water (95:5, v/v)
-
All solvents should be HPLC grade.
Chromatographic Conditions:
A gradient elution is employed to separate the target lipid from unreacted starting materials and byproducts.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 1.0 | 100 | 0 |
| 10.0 | 1.0 | 80 | 20 |
| 20.0 | 1.0 | 60 | 40 |
| 25.0 | 1.0 | 0 | 100 |
| 30.0 | 1.0 | 0 | 100 |
| 31.0 | 1.0 | 100 | 0 |
| 40.0 | 1.0 | 100 | 0 |
ELSD Settings:
| Parameter | Value |
| Nebulizer Temperature | 40°C |
| Evaporator Temperature | 60°C |
| Gas Flow (Nitrogen) | 1.5 L/min |
Sample Preparation:
Dissolve the crude product in the initial mobile phase (Hexane/Isopropanol 98:2) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm PTFE syringe filter before injection.
Fraction Collection:
Collect fractions corresponding to the major peak, which is expected to be the target compound, N-(2-hydroxyethyl)-10(Z)-pentadecenamide.
Post-Purification Analysis
The purity of the collected fractions should be confirmed by analytical HPLC-MS. Mass spectrometry provides molecular weight confirmation of the purified lipid.[1][8]
Data Presentation
Table 1: HPLC Purification Parameters
| Parameter | Value |
| Column | Normal Phase Silica, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Hexane/Isopropanol (98:2, v/v) |
| Mobile Phase B | Isopropanol/Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | ELSD |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 60°C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Table 2: Expected Retention Times of Key Components
| Compound | Expected Retention Time (min) |
| Unreacted this compound | ~3-5 |
| N-(2-hydroxyethyl)-10(Z)-pentadecenamide | ~15-18 |
| Unreacted Ethanolamine | Highly polar, may not elute or elute very late |
| Byproducts | Variable |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and purification.
Hypothetical Signaling Pathway Involvement
Newly synthesized lipids are often investigated for their potential to modulate cellular signaling pathways. The following diagram illustrates a hypothetical pathway where a novel lipid could act as a signaling molecule.
Caption: Hypothetical signaling cascade.
Conclusion
This application note provides a comprehensive protocol for the synthesis and HPLC purification of a novel lipid derived from this compound. The use of normal phase HPLC with an Evaporative Light Scattering Detector offers a robust method for the purification of lipids that may not be amenable to UV detection. The detailed methodology and tabulated data serve as a valuable resource for researchers in the fields of lipid chemistry, drug discovery, and molecular biology. The purified lipids can then be used in various in vitro and in vivo studies to elucidate their biological functions and potential as therapeutic agents.
References
- 1. The Role of Mass Spectrometry and Chromatography in Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. shimadzu.com [shimadzu.com]
- 3. hplc.eu [hplc.eu]
- 4. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 5. waters.com [waters.com]
- 6. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 7. peakscientific.com [peakscientific.com]
- 8. A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 10(Z)-Pentadecenoyl Chloride in the Study of Membrane Fluidity
A Note to the User
Following a comprehensive review of available scientific literature, we have found no documented evidence of 10(Z)-Pentadecenoyl chloride being directly utilized in the study of membrane fluidity. Fatty acid chlorides, such as this compound, are highly reactive chemical intermediates. Their primary application in a biological context is for the covalent modification of molecules, such as lipids and proteins, to introduce the corresponding fatty acyl group. Direct application to biological membranes would likely lead to non-specific reactions and artifacts, rather than providing reliable data on membrane biophysical properties like fluidity.
The information that follows is based on the known biological activities of the corresponding free fatty acid, 10(Z)-Pentadecenoic acid , and general principles of membrane biology. While not a direct application of the chloride form, this information may provide context for researchers interested in the effects of this particular fatty acid on cellular systems.
Introduction: Fatty Acids and Membrane Properties
The fluidity of cellular membranes is crucial for a multitude of biological processes, including signal transduction, ion transport, and membrane trafficking. This dynamic property is largely determined by the lipid composition of the bilayer, particularly the length and saturation of the fatty acyl chains of phospholipids (B1166683). Unsaturated fatty acids, with their cis-double bonds, introduce kinks into the hydrocarbon chains, increasing the disorder and hence the fluidity of the membrane.
10(Z)-Pentadecenoic acid is a monounsaturated fatty acid (MUFA) with a 15-carbon chain. Its incorporation into membrane phospholipids would be expected to influence membrane fluidity.
Potential Application: Incorporation of 10(Z)-Pentadecenoyl Moiety into Membrane Lipids
While not a direct study of fluidity, this compound could theoretically be used to chemically modify existing lysophospholipids or other lipid species to generate phospholipids containing the 10(Z)-pentadecenoyl acyl chain. These modified lipids could then be used to create artificial membranes (liposomes) for biophysical studies or introduced to cell cultures to investigate the effects of its incorporation on cellular processes.
Hypothetical Experimental Workflow
The following diagram outlines a hypothetical workflow for investigating the effects of incorporating the 10(Z)-pentadecenoyl moiety into membrane lipids.
Troubleshooting & Optimization
Preventing hydrolysis of 10(Z)-Pentadecenoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 10(Z)-Pentadecenoyl chloride, with a primary focus on preventing hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is preventing hydrolysis of this compound so critical for my reaction?
A1: this compound, like all acyl chlorides, is highly reactive towards nucleophiles, especially water.[1][2] Hydrolysis irreversibly converts the acyl chloride to its corresponding carboxylic acid, 10(Z)-pentadecenoic acid.[1][2] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.
Q2: What are the visible signs of hydrolysis of this compound?
A2: A pure sample of this compound should be a clear, possibly colorless to light yellow liquid.[3] Hydrolysis produces 10(Z)-pentadecenoic acid and hydrogen chloride (HCl) gas.[1] Visual cues of hydrolysis include:
-
Fuming: The HCl gas produced reacts with atmospheric moisture to create visible white fumes.[4]
-
Cloudiness or Precipitation: The carboxylic acid byproduct may be less soluble in the reaction solvent than the acyl chloride, leading to a cloudy appearance or the formation of a precipitate.
-
Changes in Viscosity: The reaction mixture may become more viscous due to the formation of the carboxylic acid.
Q3: How should I properly store this compound to prevent hydrolysis?
A3: To ensure the longevity of your this compound, it is imperative to store it under strictly anhydrous (water-free) and inert conditions.[1][5] Recommended storage procedures include:
-
Inert Atmosphere: Store the sealed container under a dry, inert gas such as argon or nitrogen.
-
Low Temperature: Storage at -20°C is recommended to minimize degradation.[6]
-
Moisture-Proof Containers: Use containers with tight-fitting seals, preferably with a PTFE liner, to prevent moisture ingress.
Q4: Can I use common drying agents with this compound?
A4: The choice of drying agent must be made carefully to avoid undesired reactions. For drying solvents to be used in reactions with this compound, compatible drying agents are crucial. Some common drying agents and their compatibility are summarized below. For drying the acyl chloride itself, distillation is the preferred method of purification.[3] However, for storage, molecular sieves (3Å or 4Å) can be used, but they should be properly activated and added to the distilled, dry product.[3]
Troubleshooting Guide: Hydrolysis During Reactions
This guide will help you identify and resolve common issues related to the hydrolysis of this compound during your experiments.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Starting Material: The this compound may have hydrolyzed before or during the reaction. | 1. Verify Reagent Quality: Before starting, carefully check for any signs of hydrolysis in your stock of this compound (fuming, cloudiness). If suspected, purify by distillation. 2. Ensure Anhydrous Conditions: Use freshly dried solvents and flame- or oven-dried glassware. Assemble your reaction setup under an inert atmosphere (argon or nitrogen).[7] |
| Formation of a White Precipitate | Carboxylic Acid Byproduct: The hydrolyzed product, 10(Z)-pentadecenoic acid, may be precipitating out of the reaction mixture. | 1. Improve Anhydrous Technique: Review your experimental setup for any potential sources of moisture entry. Ensure all joints are well-sealed. 2. Purify Solvents and Reagents: Ensure all other reagents and solvents are rigorously dried. |
| Inconsistent Reaction Results | Variable Moisture Contamination: Inconsistent levels of moisture in different reaction runs can lead to variable yields. | 1. Standardize Procedures: Develop and adhere to a strict protocol for drying solvents and setting up reactions under an inert atmosphere. 2. Use a Glovebox: For highly sensitive reactions, perform all manipulations in a glovebox to eliminate atmospheric moisture. |
| Difficulty in Product Purification | Presence of Carboxylic Acid Impurity: The polarity of the carboxylic acid byproduct can make chromatographic separation from the desired product challenging. | 1. Aqueous Wash: During workup, a dilute basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic impurity by converting it to its water-soluble salt. Be cautious as this may affect your desired product if it is base-sensitive. 2. Chromatography Optimization: Adjust the solvent system for column chromatography to improve separation between your product and the carboxylic acid. |
Data Presentation
Table 1: Properties of Common Anhydrous Solvents for Acyl Chloride Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant | Water Solubility ( g/100 mL) | Recommended Drying Agent(s) |
| Dichloromethane (DCM) | 39.6 | 9.1 | 1.3 | Calcium Hydride (CaH₂) |
| Tetrahydrofuran (THF) | 66 | 7.6 | Miscible | Sodium/Benzophenone (B1666685), Molecular Sieves |
| Diethyl Ether | 34.6 | 4.3 | 6.9 | Sodium/Benzophenone, Molecular Sieves |
| Toluene | 110.6 | 2.4 | 0.05 | Sodium, Calcium Hydride (CaH₂) |
| Acetonitrile | 81.6 | 37.5 | Miscible | Calcium Hydride (CaH₂), Molecular Sieves |
Table 2: Compatibility of Common Drying Agents
| Drying Agent | Suitable For | Unsuitable For |
| Calcium Chloride (CaCl₂) | Alkyl/aryl halides, ethers, saturated hydrocarbons. | Alcohols, amines, ketones, carboxylic acids.[8] |
| Sodium Sulfate (Na₂SO₄) | Most organic compounds (neutral). | Not highly efficient for very wet solutions.[9] |
| Magnesium Sulfate (MgSO₄) | Most organic compounds (can be slightly acidic). | Highly acid-sensitive compounds.[9] |
| Calcium Hydride (CaH₂) | Ethers, hydrocarbons, esters. | Protic solvents (reacts to produce H₂). |
| Molecular Sieves (3Å, 4Å) | Most organic solvents. | Should be properly activated before use. |
| Phosphorus Pentoxide (P₄O₁₀) | Acid anhydrides, alkyl/aryl halides, ethers, hydrocarbons. | Alcohols, ketones, amines, carboxylic acids.[8] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly cleaned and dried in an oven at >120°C for at least 4 hours, or flame-dried under vacuum.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen) using a Schlenk line or a balloon.
-
Solvent and Reagent Addition: Add anhydrous solvents and liquid reagents via a syringe or cannula. Add solid reagents under a positive flow of the inert gas.
-
Reaction Monitoring: Maintain a positive pressure of the inert gas throughout the reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS) by withdrawing aliquots via syringe.
Protocol 2: Procedure for Drying Solvents with a Reactive Drying Agent (e.g., Sodium/Benzophenone for THF)
-
Pre-drying: If the solvent has a high water content, pre-dry it with a less reactive drying agent like anhydrous sodium sulfate.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, add the solvent to be dried.
-
Addition of Drying Agent: Add sodium metal (as wire or small pieces) and a small amount of benzophenone as an indicator.
-
Reflux: Reflux the solvent under the inert atmosphere. A persistent deep blue or purple color indicates that the solvent is dry. If the color disappears, it indicates the presence of water, and more sodium should be added carefully.
-
Distillation: Once the solvent is dry, distill it directly into the reaction flask or a dry storage flask under an inert atmosphere.
Mandatory Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Troubleshooting flowchart for low yield due to suspected hydrolysis.
References
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. chemrevise.org [chemrevise.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. This compound | 2692623-74-6 | INDOFINE Chemical Company [indofinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing reaction conditions for 10(Z)-Pentadecenoyl chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 10(Z)-Pentadecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is the acyl chloride derivative of 10(Z)-pentadecenoic acid, a monounsaturated long-chain fatty acid. Acyl chlorides are highly reactive compounds used as intermediates in organic synthesis to introduce the corresponding acyl group into other molecules. They are particularly useful for forming esters, amides, and ketones. Due to their high reactivity, they are often preferred over the parent carboxylic acid for these transformations, as the reactions can proceed under milder conditions and often give higher yields.
Q2: How is this compound synthesized?
A2: this compound is typically synthesized from its parent carboxylic acid, 10(Z)-pentadecenoic acid, by reacting it with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.
Q3: What are the main challenges in working with this compound?
A3: The primary challenges stem from its high reactivity and potential for isomerization. Key challenges include:
-
Moisture Sensitivity: Acyl chlorides readily react with water to hydrolyze back to the corresponding carboxylic acid. All reactions must be carried out under anhydrous conditions.
-
Thermal Instability: The cis double bond in the 10-position can potentially isomerize to the more stable trans isomer, especially at elevated temperatures.
-
Side Reactions: The double bond can undergo side reactions, such as addition of HCl, under certain conditions.
Q4: How should this compound be stored?
A4: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation and potential isomerization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Issue 1: Low Yield During Synthesis from 10(Z)-Pentadecenoic Acid
| Possible Cause | Recommended Solution |
| Incomplete reaction | Ensure a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride) is used. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol (B129727) and analyzing the resulting methyl ester by GC-MS. |
| Hydrolysis of the product | Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and that anhydrous solvents are used. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Degradation during workup | Avoid aqueous workups if possible. If an aqueous wash is necessary to remove impurities, use cold, dilute brine and perform the extraction quickly. Ensure the organic phase is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal. |
| Loss during purification | If purifying by distillation, use a high-vacuum system and a short-path distillation apparatus to minimize the distillation temperature and time. |
Issue 2: Product is a Dark Color or Contains Impurities
| Possible Cause | Recommended Solution |
| Use of impure starting material | Ensure the starting 10(Z)-pentadecenoic acid is of high purity. Purify the starting material by distillation or chromatography if necessary. |
| Side reactions during synthesis | Use of oxalyl chloride with a catalytic amount of DMF can sometimes lead to cleaner reactions than thionyl chloride. Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. |
| Decomposition during purification | Avoid excessive heating during distillation. Consider purification by flash chromatography on silica (B1680970) gel using a non-polar eluent system if the compound is unstable to distillation. |
Issue 3: Poor Yield in Subsequent Reactions (e.g., Esterification or Amidation)
| Possible Cause | Recommended Solution |
| Degraded this compound | Use freshly prepared or properly stored this compound. If in doubt about the quality, a small-scale test reaction is recommended. |
| Presence of moisture in the reaction | Thoroughly dry all reagents, solvents, and glassware. Conduct the reaction under an inert atmosphere. |
| Sub-optimal reaction conditions | For esterification or amidation, the addition of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often necessary to scavenge the HCl byproduct.[1] The reaction temperature and time may need to be optimized for the specific substrate. |
| Steric hindrance of the nucleophile | For sterically hindered alcohols or amines, longer reaction times, elevated temperatures, or the use of a catalyst (e.g., DMAP for esterifications) may be required. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 10(Z)-pentadecenoic acid using thionyl chloride.
Materials:
-
10(Z)-Pentadecenoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (e.g., a bubbler with NaOH solution)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10(Z)-pentadecenoic acid (1 equivalent) in anhydrous dichloromethane (or another suitable anhydrous solvent).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at room temperature under an inert atmosphere.
-
After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (typically 40-50°C for DCM) and maintain for 1-3 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with anhydrous methanol, and analyzing the formation of the methyl ester by TLC or GC-MS. The disappearance of the starting carboxylic acid indicates reaction completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap to capture the corrosive vapors.
-
The crude this compound can be used directly for subsequent reactions or purified by short-path vacuum distillation.
| Parameter | Value |
| Reactant Ratio | 1 : 1.2-1.5 (Acid : SOCl₂) |
| Solvent | Anhydrous DCM or Toluene |
| Temperature | Reflux (40-50°C for DCM) |
| Reaction Time | 1-3 hours |
| Purification | Short-path vacuum distillation |
Protocol 2: Esterification using this compound
This protocol provides a general method for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol of choice
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1 equivalent) and anhydrous pyridine or triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled, stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by flash column chromatography.
| Parameter | Value |
| Reactant Ratio | 1.05 : 1 : 1.1 (Acyl Chloride : Alcohol : Base) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-16 hours |
| Purification | Flash column chromatography |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: G-protein coupled receptor signaling pathway for long-chain fatty acids.
References
Technical Support Center: Synthesis with Unsaturated Acyl Chlorides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated acyl chlorides. It addresses common side reactions and offers practical solutions to overcome them in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Issue: Spontaneous Polymerization
Q1: My reaction involving acryloyl chloride or a similar unsaturated acyl chloride resulted in an insoluble solid mass. What happened and how can I prevent it?
A1: You have likely encountered spontaneous polymerization of the unsaturated acyl chloride. The carbon-carbon double bond in these molecules is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.
Troubleshooting & Prevention:
-
Use of Inhibitors: Unsaturated acyl chlorides are often supplied with inhibitors to prevent polymerization during storage.[1] However, these may be removed during purification or consumed over time. Adding a radical inhibitor to your reaction mixture is a common preventative measure.
-
Temperature Control: Keep the reaction temperature as low as feasible. Exothermic reactions can self-accelerate, leading to rapid polymerization. Use an ice bath to maintain control, especially during the initial addition of reagents.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes contribute to the formation of radical species that initiate polymerization.
-
Minimize Reaction Time: Prolonged reaction times increase the likelihood of polymerization. Monitor the reaction closely (e.g., by TLC or GC) and work it up as soon as it is complete.
Table 1: Common Radical Inhibitors for Unsaturated Monomers
| Inhibitor | Typical Concentration | Notes |
| Hydroquinone (HQ) | 100-200 ppm | Effective in the presence of oxygen. |
| Phenothiazine (PTZ) | 200 ppm | A common stabilizer for acryloyl chloride.[1] |
| Butylated Hydroxytoluene (BHT) | 200-1000 ppm | A widely used phenolic antioxidant. |
Issue: Friedel-Crafts Acylation Complications
Q2: I am experiencing very low yields in my Friedel-Crafts acylation using an unsaturated acyl chloride. What are the most common causes?
A2: Low yields in Friedel-Crafts acylations are frequently due to issues with the catalyst, substrate, or reaction conditions.
Common Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[2] Any water in your solvent, reagents, or glassware will deactivate it.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail with strongly deactivated rings (e.g., those with -NO₂, -CN, or -COR substituents).[2]
-
Solution: If your substrate is deactivated, this reaction may not be suitable. Consider alternative synthetic routes.
-
-
Insufficient Catalyst: The product of the acylation (a ketone) can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2]
-
Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required, rather than a catalytic amount.[2]
-
-
Sub-optimal Temperature: Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may prevent the reaction from starting.[2]
-
Solution: Experiment with a range of temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature, monitoring progress by TLC.
-
Q3: My Friedel-Crafts reaction is producing multiple products. Why is this happening?
A3: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation (because the acyl group deactivates the ring), it can still occur with highly activated aromatic rings like phenols or anilines.[2] Another possibility is the presence of reactive impurities in your starting materials.
Issue: Unwanted Reactions with Nucleophiles
Q4: My unsaturated acyl chloride appears to be converting back to the corresponding carboxylic acid during my workup or reaction. How do I prevent this hydrolysis?
A4: Acyl chlorides are the most reactive of the carboxylic acid derivatives and react readily with water to form carboxylic acids.[3][4][5] This is a common side reaction if stringent anhydrous conditions are not maintained.
Preventative Measures:
-
Anhydrous Conditions: As with Friedel-Crafts reactions, all solvents and reagents must be rigorously dried. Reactions should be run under an inert atmosphere to exclude atmospheric moisture.[6]
-
Aprotic Solvents: Use aprotic solvents (e.g., dichloromethane, THF, diethyl ether) that do not have reactive protons.
-
Base Scavenger: In reactions that produce HCl as a byproduct (e.g., esterification with an alcohol), a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acid and drive the reaction forward.[7][8]
Issue: Rearrangements and Intramolecular Cyclizations
Q5: I performed a Friedel-Crafts acylation on a substituted phenol (B47542) and obtained an isomer of the expected product. What could have caused this?
A5: You may be observing a Dienone-Phenol Rearrangement . This is a known acid-catalyzed rearrangement where a 4,4-disubstituted cyclohexadienone rearranges to a more stable 3,4-disubstituted phenol.[9][10] The initial Friedel-Crafts acylation can form a dienone intermediate which then undergoes this rearrangement under the acidic reaction conditions.
Q6: My reaction with an unsaturated acyl chloride is forming a cyclic product instead of the expected intermolecular product. How can I control this outcome?
A6: Intramolecular reactions (cyclizations) are favored under dilute conditions, where the reactive ends of a single molecule are more likely to find each other than another molecule.
-
Control Strategy: To favor the desired intermolecular reaction, run the reaction at a higher concentration. Conversely, if the cyclic product is desired, use high-dilution conditions where the substrate is added slowly to a large volume of solvent.
Section 2: Experimental Protocols
Protocol: Synthesis of Cinnamoyl Chloride from Cinnamic Acid
This protocol describes the conversion of a stable unsaturated carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl₂). This is a common precedent for using the acyl chloride in subsequent reactions like Friedel-Crafts acylation or esterification.[7][11]
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst, optional)[7]
-
Anhydrous solvent (e.g., toluene (B28343) or none)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Gas trap (e.g., a bubbler connected to a sodium hydroxide (B78521) solution to neutralize HCl and SO₂ gases)[11]
Procedure:
-
Setup: Assemble a dry three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Connect the top of the condenser to a gas trap.[11]
-
Reagents: Charge the flask with trans-cinnamic acid (1 equivalent).
-
Addition: Add thionyl chloride (1.5-2.0 equivalents) to the flask. If the reaction is sluggish, a catalytic amount of anhydrous DMF can be added (1-2 drops).[7]
-
Reaction: Heat the mixture gently under reflux (typically at a bath temperature of 70-80 °C) for 2-4 hours.[7][11] The reaction is complete when gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[11]
-
Purification: The resulting crude cinnamoyl chloride is often pure enough for subsequent steps.[11] If higher purity is required, it can be purified by vacuum distillation.
Troubleshooting:
-
Incomplete Reaction: If starting material remains, the thionyl chloride may be old or the reaction time/temperature may be insufficient.
-
Dark Coloration: Significant darkening may indicate decomposition. Ensure the reaction temperature does not exceed the recommended range.
Section 3: Visual Guides
Logical Relationships in Side Reactions
References
- 1. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 10. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 11. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Esterification of 10(Z)-Pentadecenoyl Chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the esterification of 10(Z)-Pentadecenoyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of this compound, helping you diagnose and resolve problems to improve reaction yield and product purity.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Moisture Contamination: this compound is highly reactive with water, leading to hydrolysis back to the carboxylic acid.[1][2][3] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1][2] |
| Poor Quality of Acyl Chloride: The starting this compound may have degraded during storage. | Use freshly prepared or recently purchased this compound. If preparing it yourself from the corresponding carboxylic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the conversion is complete and the reagent is pure.[1][4][5] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures.[1][4] | Systematically optimize the reaction temperature. Start with cooling the reaction mixture (e.g., 0 °C) during the initial addition of the acyl chloride, as the reaction can be exothermic, and then allow it to warm to room temperature or gently heat to drive the reaction to completion.[6] | |
| Inefficient Nucleophile (Alcohol): The alcohol may not be sufficiently reactive, especially if it is sterically hindered.[1] | For hindered alcohols, consider using a stronger base or a catalyst to enhance nucleophilicity. Alternatively, increasing the reaction time or temperature may be necessary.[1] | |
| Presence of Multiple Products in TLC/NMR | Side Reactions: Besides hydrolysis, the Z-double bond in the acyl chain could potentially undergo isomerization or other side reactions under harsh conditions (e.g., high heat or presence of strong acids/bases). | Use milder reaction conditions. Employ a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, which can prevent acid-catalyzed side reactions.[3][7] |
| Incomplete Reaction: The presence of starting materials alongside the product indicates the reaction has not gone to completion. | Increase the reaction time, slightly elevate the temperature, or use a slight excess of the more valuable reagent to push the equilibrium towards the product. | |
| Difficulty in Product Purification | Formation of Emulsions During Workup: The long hydrocarbon chain of the fatty acid ester can lead to the formation of emulsions during aqueous workup, making separation of organic and aqueous layers difficult. | Use brine (saturated NaCl solution) to wash the organic layer, which can help break up emulsions. |
| Co-elution of Product and Byproducts: The polarity of the desired ester and any byproducts might be very similar, complicating chromatographic purification. | Optimize your chromatography system (e.g., try different solvent systems or use a high-performance column) to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield in the esterification of this compound?
A1: The most critical factor is the rigorous exclusion of moisture from the reaction.[2][3] this compound is highly susceptible to hydrolysis, which will convert it back to the unreactive carboxylic acid and consume your starting material.[2][3] Using anhydrous solvents, dry glassware, and performing the reaction under an inert atmosphere are essential.[1][7]
Q2: What is the role of a base like pyridine or triethylamine in this reaction?
A2: The esterification of an alcohol with an acyl chloride produces hydrochloric acid (HCl) as a byproduct.[8] A non-nucleophilic base, such as pyridine or triethylamine, is added to the reaction mixture to neutralize this HCl as it forms.[3][7] This prevents the buildup of acid, which can catalyze unwanted side reactions, and also drives the reaction to completion.[7]
Q3: Can I use any solvent for this reaction?
A3: No, the solvent must be aprotic and anhydrous. Protic solvents like water or alcohols will react with the acyl chloride.[2][7] Suitable solvents include dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), and diethyl ether.[7] The chosen solvent should be dried before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress.[1][9] You can spot the reaction mixture alongside your starting materials (the alcohol and this compound) on a TLC plate. The formation of a new spot corresponding to the ester and the disappearance of the starting material spots will indicate the reaction is proceeding. The acyl chloride itself may hydrolyze to the carboxylic acid on the TLC plate, so you will be monitoring the disappearance of the alcohol and the appearance of the less polar ester product.
Q5: My this compound is old. Can I still use it?
A5: It is not recommended to use old this compound without purification. Acyl chlorides can degrade over time, especially if not stored under strictly anhydrous conditions. It is best to use freshly prepared or newly purchased acyl chloride for optimal results.[1][4] If you must use older reagent, consider purifying it by distillation before use.
Experimental Workflow and Reaction Scheme
Caption: Workflow for the esterification of this compound.
Key Reaction Parameters and Their Impact on Yield
The following table summarizes the impact of various reaction parameters on the yield of the esterification reaction. This data is generalized for acyl chloride esterifications and should be used as a starting point for optimization.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | 0 °C to Room Temp. | High | Minimizes side reactions and degradation of the acyl chloride.[1][4] |
| > 50 °C | Potentially Lower | Increased risk of side reactions, including isomerization of the double bond or polymerization.[4] | |
| Solvent | Anhydrous Aprotic (DCM, THF) | High | Prevents hydrolysis of the acyl chloride, a major cause of low yield.[1][7] |
| Protic (Ethanol, Water) | Very Low / None | The solvent will react with the acyl chloride, consuming the starting material.[2] | |
| Base | Triethylamine / Pyridine | High | Neutralizes the HCl byproduct, driving the reaction forward and preventing acid-catalyzed side reactions.[3][7] |
| No Base | Lower | The reaction may stall as HCl builds up, and the acidic conditions can promote side reactions.[8] | |
| Atmosphere | Inert (Nitrogen, Argon) | High | Excludes atmospheric moisture, protecting the highly reactive acyl chloride from hydrolysis.[7] |
| Air | Lower | Atmospheric moisture will lead to hydrolysis of the acyl chloride, reducing the amount available for esterification.[2][3] |
Detailed Experimental Protocol
Objective: To synthesize an ester from this compound and a primary alcohol (e.g., ethanol).
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried and cooled under vacuum or in a desiccator.
-
Reagent Addition: Dissolve the alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and add the solution to the round-bottom flask.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure ester.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General reaction scheme for the esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. researchgate.net [researchgate.net]
Challenges in handling and storing 10(Z)-Pentadecenoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Pentadecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a long-chain, unsaturated acyl chloride. Like other acyl chlorides, it is a highly reactive compound.[1][2] The primary hazards include:
-
High Reactivity: It reacts vigorously, and often violently, with water, alcohols, amines, and other nucleophilic compounds.[2][3] This reaction is exothermic and produces corrosive hydrogen chloride (HCl) gas.[2][4]
-
Moisture Sensitivity: It is extremely sensitive to moisture and will readily hydrolyze upon contact with atmospheric humidity, appearing as a fuming liquid.[2][3]
-
Corrosivity: It is corrosive to metals and tissues.[5] Direct contact can cause severe skin burns and eye damage.[6]
-
Inhalation Hazard: The fumes and any HCl gas produced are highly irritating to the respiratory tract.[7][8]
Q2: How should I properly store this compound?
Proper storage is critical to maintain the integrity of the compound. It is recommended to store this compound at -20°C.[9] General storage guidelines for acyl chlorides include:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent hydrolysis.[10]
-
Tightly Sealed Containers: Ensure the container is tightly sealed.[2][7] Parafilm can be used to further seal the cap.
-
Dry Environment: Store in a cool, dry, and well-ventilated area, away from sources of moisture.[2]
-
Incompatible Materials: Keep away from incompatible materials such as oxidizing agents, strong bases, alcohols, and amines.[2][7]
Q3: What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, appropriate PPE is mandatory. All handling should be performed inside a certified chemical fume hood.[7] Recommended PPE includes:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.[7]
-
Hand Protection: Butyl-rubber or other chemically resistant gloves.[7]
-
Body Protection: A fire/flame-resistant lab coat, full-length pants, and closed-toe shoes.[7]
-
Respiratory Protection: If there is a risk of exposure to vapors or aerosols, a full-face respirator with an appropriate cartridge should be used.[7]
Troubleshooting Guides
Issue 1: The compound is fuming excessively and has a sharp, acidic smell.
-
Cause: The compound is likely hydrolyzing due to exposure to moisture from the air.[2][3] This reaction produces hydrogen chloride (HCl) gas, which appears as fumes and has a pungent odor.[3]
-
Solution:
-
Ensure all handling is done under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[10]
-
Minimize the time the container is open to the atmosphere.
-
If aliquoting, do so under a positive pressure of inert gas.
-
Store the main stock bottle tightly sealed and under inert gas. Consider preparing smaller, single-use aliquots to avoid repeated opening of the main container.[8]
-
Issue 2: My reaction yield is low, or the reaction is not proceeding as expected.
-
Cause:
-
Degradation of the acyl chloride: The this compound may have degraded due to improper storage or handling, leading to the formation of the unreactive 10(Z)-pentadecenoic acid.[8]
-
Moisture in the reaction: Trace amounts of water in your solvents or on your glassware can quench the acyl chloride.
-
Inactivated catalyst: If using a Lewis acid catalyst (e.g., in Friedel-Crafts acylation), it may have been deactivated by moisture.
-
-
Solution:
-
Verify Compound Integrity: Before use, you can carefully take an IR spectrum of a small sample. A sharp carbonyl peak around 1750 cm⁻¹ is characteristic of an acyl chloride. The presence of a broad peak around 3000 cm⁻¹ would indicate the presence of the carboxylic acid.
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Flame-dry or oven-dry all glassware before use and cool under an inert atmosphere.[6]
-
Use Fresh Reagents: Use freshly opened or purified reagents and catalysts.
-
Issue 3: I observe polymerization or discoloration of the compound upon storage or during my reaction.
-
Cause: The cis-double bond in the this compound makes it susceptible to:
-
Oxidation: Exposure to air can lead to oxidation at the double bond.
-
Polymerization: The double bond can undergo polymerization, which may be initiated by light, heat, or impurities.
-
-
Solution:
-
Protect from Light and Air: Store the compound in an amber vial to protect it from light. Always handle and store under an inert atmosphere.
-
Maintain Low Temperature: Strict adherence to the -20°C storage temperature is crucial to minimize degradation pathways.[9]
-
Use Inhibitors (with caution): For long-term storage, the addition of a radical inhibitor like BHT could be considered, but its compatibility with downstream applications must be verified.
-
Data Presentation
Table 1: Storage and Handling Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C | Minimizes degradation, hydrolysis, and potential side reactions of the unsaturated acyl chloride.[9] |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture (hydrolysis).[10] |
| Container | Tightly sealed glass bottle with a secure cap (e.g., Teflon-lined). | Prevents ingress of moisture and air.[7] |
| Handling Environment | Certified Chemical Fume Hood | Protects the user from corrosive and irritating fumes.[7] |
Experimental Protocols
Protocol 1: Safe Aliquoting of this compound
-
Preparation:
-
Ensure all glassware (syringes, needles, vials) is oven-dried and cooled under a stream of inert gas.
-
Place the sealed bottle of this compound and the receiving vials in a desiccator to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all operations in a chemical fume hood.
-
-
Procedure:
-
Puncture the septum of the main bottle with a needle connected to a source of inert gas (e.g., a nitrogen balloon) to create a positive pressure.
-
Using a dry, gas-tight syringe, pierce the septum and slowly draw the desired volume of the liquid.
-
Dispense the acyl chloride into the pre-dried receiving vial, which is also under a positive pressure of inert gas.
-
Seal the receiving vial tightly.
-
Remove the inert gas needle from the main bottle and ensure it is tightly sealed. Wrap the cap with Parafilm for extra security.
-
Return the main bottle to the -20°C freezer.
-
Protocol 2: Quenching and Work-up of a Reaction Mixture Containing Excess this compound
-
Safety First: Ensure the reaction flask is cooled in an ice bath (0°C) as the quenching process is highly exothermic. Perform this procedure in a fume hood while wearing appropriate PPE.[1]
-
Quenching:
-
Slowly and carefully add a quenching agent to the cooled, stirred reaction mixture. Common quenching agents include:
-
Water: Converts the acyl chloride to the corresponding carboxylic acid and HCl.
-
Methanol: Converts the acyl chloride to the corresponding methyl ester and HCl.
-
A dilute solution of a weak base (e.g., saturated sodium bicarbonate): Neutralizes the excess acyl chloride and any HCl formed. Add very slowly and vent frequently as CO₂ gas will be produced.
-
-
-
Work-up (Example with Water Quench):
-
After the initial quench, dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts. Vent the funnel frequently.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Visualizations
Caption: A typical experimental workflow for using this compound.
References
- 1. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. WO2021114460A1 - Method for producing p-acetamidobenzenesulfonyl chloride by means of double-temperature-zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ahmad-Strong synthesis of 8-, 9-, and 10-pentadecynoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - Why is formyl chloride unstable while higher acyl chlorides are stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Acyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from 10(Z)-Pentadecenoyl Chloride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for products derived from reactions involving 10(Z)-Pentadecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: Common impurities include unreacted 10(Z)-pentadecenoic acid, excess chlorinating agent (e.g., thionyl chloride, oxalyl chloride, or phosphorus trichloride), and byproducts from the chlorination reaction (e.g., phosphorous acid if using PCl₃).[1] Side-reaction products from the subsequent reaction of the acyl chloride can also be present.
Q2: Is this compound stable during purification?
Q3: Can I purify this compound itself before using it in a subsequent reaction?
A3: Yes, purification of the crude acyl chloride is often recommended to remove excess chlorinating agent and byproducts, which can interfere with subsequent reactions.[3][4] Vacuum distillation is a common method for this purification.[4][5]
Q4: What is the recommended method for removing excess thionyl chloride?
A4: Excess thionyl chloride can be removed by evaporation, often under reduced pressure (rotoevaporation).[6] To ensure complete removal, co-evaporation with an inert dry solvent like toluene (B28343) can be performed.[6]
Q5: How can I remove phosphorous acid byproducts when phosphorus trichloride (B1173362) is used?
A5: Phosphorous acid is a common byproduct when using PCl₃. It is often separated by allowing the reaction mixture to stand, leading to the formation of two layers. The lower layer containing phosphorous acid can then be physically removed.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the final product after purification | 1. Hydrolysis of the acyl chloride: Exposure to moisture in solvents, reagents, or glassware.[2] 2. Incomplete reaction: Insufficient reaction time, temperature, or purity of starting materials. 3. Product loss during workup: Using an inappropriate extraction solvent or washing procedure. 4. Degradation during purification: High temperatures during distillation or prolonged exposure to silica (B1680970) gel in chromatography. | 1. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction by TLC or another appropriate method to ensure completion. Use high-purity starting materials. 3. Optimize the workup procedure, including the choice of extraction solvent and the pH of aqueous washes. 4. For distillation, use a high vacuum to lower the boiling point.[4] For chromatography, consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base. |
| Presence of unreacted 10(Z)-pentadecenoic acid in the final product | 1. Incomplete conversion to the acyl chloride: Insufficient amount of chlorinating agent or reaction time. 2. Hydrolysis of the acyl chloride during workup or purification. [2] | 1. Use a slight excess of the chlorinating agent and ensure the reaction goes to completion. 2. Perform aqueous workup quickly and with cold solutions. Ensure all organic solvents used for extraction and chromatography are dry. |
| Contamination with byproducts from the chlorinating agent | 1. Residual chlorinating agent: Incomplete removal after the reaction. 2. Phosphorous acid carryover: Incomplete separation of the phosphorous acid layer.[1] | 1. For volatile chlorinating agents like thionyl chloride, ensure complete removal by vacuum evaporation, possibly with a co-solvent.[6] For less volatile agents, a purification step like distillation of the acyl chloride may be necessary. 2. Allow sufficient time for phase separation and carefully remove the lower phosphorous acid layer. A subsequent wash of the organic layer may be beneficial. |
| Isomerization of the 10(Z) double bond | Prolonged exposure to high temperatures or acidic/basic conditions during purification. | Use mild purification techniques. Opt for vacuum distillation at the lowest possible temperature.[4] If using chromatography, ensure the stationary and mobile phases are neutral. |
Experimental Protocols
Protocol 1: General Procedure for Removal of Excess Thionyl Chloride
-
After the reaction to form this compound is complete, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess thionyl chloride. The water bath temperature should be kept low (e.g., 35-40°C) to minimize potential side reactions.[6]
-
Add a dry, inert solvent such as toluene to the crude product.
-
Repeat the concentration under reduced pressure. This co-evaporation step helps to remove the last traces of thionyl chloride.[6]
-
The crude this compound is now ready for the next step or can be further purified by vacuum distillation.
Protocol 2: Purification of Crude this compound by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Place the crude this compound in the distillation flask.
-
Slowly apply a high vacuum to the system.
-
Gently heat the distillation flask. The heating should be gradual to avoid bumping and decomposition.
-
Collect the fraction that distills at the expected boiling point range for a C15 fatty acid chloride under the applied vacuum. The exact temperature will depend on the vacuum achieved. For comparison, oleoyl (B10858665) chloride (a C18 unsaturated fatty acid chloride) distills at 99–109°C at 25 µmHg.[4]
-
Store the purified this compound under an inert atmosphere and protect it from moisture.
Visualizations
Caption: Workflow for synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of long-chain fatty acid chlorides | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2748151A - Purification of acid chlorides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3133056A1 - Production method of fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
Troubleshooting low reactivity of 10(Z)-Pentadecenoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 10(Z)-Pentadecenoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low to no conversion. What are the potential causes?
Low reactivity of this compound can stem from several factors. The most common issues include:
-
Reagent Quality: The purity of the this compound is critical. Impurities or degradation can significantly hinder its reactivity. Acyl chlorides are susceptible to hydrolysis, so exposure to moisture is a primary concern.[1][2]
-
Reaction Conditions: Sub-optimal temperature, solvent, or reaction time can lead to poor yields.[1][2]
-
Nucleophile Reactivity: The nucleophile you are using might not be sufficiently reactive to attack the electrophilic carbonyl carbon of the acyl chloride.
-
Steric Hindrance: The long C15 alkyl chain of this compound can cause steric hindrance, potentially slowing down the reaction rate compared to smaller acyl chlorides.[2]
-
Inadequate Mixing: Due to the long chain, this compound and some reactants may have poor solubility or miscibility, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: How can I assess the quality of my this compound?
Acyl chlorides are highly reactive and sensitive to moisture.[1][3] Here are a few ways to check the quality of your starting material:
-
Appearance: Pure this compound should be a clear, possibly colorless to light-yellow liquid.[4] Cloudiness or the presence of a precipitate may indicate hydrolysis to the corresponding carboxylic acid.
-
Smell: It will likely have a pungent, acrid odor. A smell of vinegar or rancid butter might indicate the presence of the corresponding carboxylic acid due to degradation.[4]
-
FT-IR Spectroscopy: You can run a quick Fourier-transform infrared (FT-IR) spectrum. A strong carbonyl (C=O) stretch for an acyl chloride should appear around 1780-1815 cm⁻¹. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ and a carbonyl stretch around 1700-1725 cm⁻¹ would indicate the presence of the carboxylic acid impurity.
-
NMR Spectroscopy: ¹H NMR can also be used to assess purity. The presence of a broad singlet corresponding to the carboxylic acid proton would indicate hydrolysis.
Q3: What are the ideal storage conditions for this compound?
To maintain its reactivity, this compound should be stored under anhydrous and inert conditions.[5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.
-
Temperature: Keep in a cool, dry place. Refrigeration (2-8 °C) is recommended.[5]
-
Container: Use a tightly sealed container with a secure cap, preferably with a PTFE liner.
Q4: My reaction is producing significant amounts of 10(Z)-pentadecenoic acid as a byproduct. How can I prevent this?
The formation of 10(Z)-pentadecenoic acid is a clear indication of hydrolysis of the acyl chloride. To minimize this side reaction:
-
Use Anhydrous Solvents and Reagents: Ensure all solvents are rigorously dried before use. Use freshly opened reagents or dry them according to standard laboratory procedures.
-
Dry Glassware: Oven-dry all glassware and cool it under a stream of inert gas before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purify the Starting Material: If you suspect your this compound is already partially hydrolyzed, consider purifying it by distillation under reduced pressure before use.
Troubleshooting Guide
This table summarizes common issues and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Poor quality of acyl chloride (hydrolysis) | Verify purity via FT-IR or NMR. Purify by distillation if necessary. Store under inert gas. |
| Low reactivity of the nucleophile | Use a stronger nucleophile or add a catalyst (e.g., a non-nucleophilic base like pyridine (B92270) or DMAP).[6] | |
| Steric hindrance | Increase reaction temperature to overcome the activation energy barrier.[2] Increase reaction time.[2] | |
| Suboptimal reaction temperature | Optimize the temperature. Some reactions may require heating.[1] | |
| Inadequate mixing/solubility | Choose a solvent in which all reactants are soluble. Use vigorous stirring. | |
| Formation of Byproducts | Hydrolysis of acyl chloride | Use anhydrous solvents and reagents, dry glassware, and an inert atmosphere. |
| Side reactions with the solvent | Ensure the solvent is inert to the reaction conditions and reagents. | |
| Excess nucleophile leading to side reactions | Use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. | |
| Difficulty in Purification | Similar polarity of product and starting material | Optimize the reaction to go to completion. Use a different chromatography stationary or mobile phase. Consider derivatization of the unreacted starting material for easier separation. |
Experimental Protocols
Example Protocol: Esterification of this compound with Ethanol (B145695)
This protocol describes a general procedure for the esterification of this compound.
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Anhydrous pyridine or triethylamine (B128534) (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) dissolved in anhydrous DCM under an inert atmosphere.
-
Addition of Nucleophile: In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Reaction: Slowly add the ethanol/pyridine solution to the stirred solution of this compound at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Visualizations
Caption: Troubleshooting workflow for low reactivity.
Caption: General reaction pathway for esterification.
References
Minimizing isomerization of the double bond in 10(Z)-Pentadecenoyl chloride
This technical support guide is intended for researchers, scientists, and drug development professionals working with 10(Z)-Pentadecenoyl chloride. It provides troubleshooting advice and frequently asked questions (FAQs) to help minimize the isomerization of the Z-double bond and ensure the quality of your experiments.
Disclaimer: this compound is a specialized chemical with limited publicly available data. The following recommendations are based on established principles for handling unsaturated acyl chlorides, particularly its close structural analog, oleoyl (B10858665) chloride (cis-9-Octadecenoyl chloride).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of isomerization of the double bond in this compound?
A1: Isomerization of the Z (cis) double bond to the more thermodynamically stable E (trans) isomer can be initiated by several factors:
-
Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.
-
Light: Exposure to UV light can promote isomerization.[1]
-
Acids and Bases: Trace amounts of acidic or basic impurities can catalyze the isomerization process.[1]
-
Improper Storage: Long-term storage under suboptimal conditions can lead to gradual isomerization.
Q2: How can I minimize isomerization during storage?
A2: Proper storage is critical for maintaining the isomeric purity of this compound. Based on recommendations for the analogous compound, oleoyl chloride, the following storage conditions are advised:
| Storage Condition | Recommendation | Rationale |
| Temperature | 4°C for short-term storage. For long-term storage in solvent, -20°C to -80°C is recommended.[2] | Reduces the kinetic energy of molecules, minimizing the rate of isomerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | Prevents exposure to moisture and oxygen, which can lead to hydrolysis and other side reactions that may generate catalysts for isomerization. |
| Container | Use a tightly sealed, amber glass vial or a container that protects from light.[2][4] | Prevents photo-induced isomerization. |
| Purity | Ensure the material is of high purity and free from acidic or basic residues from synthesis. | Impurities can act as catalysts for isomerization. |
Q3: What are the signs of degradation or isomerization in my this compound sample?
A3: Degradation can manifest in several ways:
-
Hydrolysis: The acyl chloride reacts with moisture to form 10(Z)-pentadecenoic acid and hydrochloric acid. This may be observable as fuming when the container is opened.
-
Isomerization: The presence of the E isomer can be detected by analytical techniques such as GC-MS or NMR spectroscopy. This is often a "silent" degradation that is not visually apparent.
-
Discoloration: A change in color, such as turning from colorless/pale yellow to a darker brown, can indicate decomposition.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| High percentage of E-isomer detected in a new batch. | 1. Isomerization during synthesis. 2. Isomerization during shipment or initial storage. | 1. Contact the supplier for a certificate of analysis and inquire about their quality control procedures. 2. If possible, re-purify the material via distillation under high vacuum.[5] |
| Increase in E-isomer content over time. | 1. Improper storage conditions (exposure to heat, light, or moisture). 2. Contamination of the storage container. | 1. Review and implement the recommended storage conditions outlined in the FAQ section. 2. Aliquot the material into smaller, single-use vials to minimize repeated warming and exposure of the stock solution. |
| Poor reactivity in subsequent reactions. | 1. Hydrolysis of the acyl chloride to the less reactive carboxylic acid. | 1. Handle the material under strictly anhydrous conditions, using dry solvents and an inert atmosphere.[3] 2. Use a fresh aliquot for your reaction. |
| Inconsistent analytical results. | 1. Isomerization during sample preparation for analysis. 2. Inadequate separation of isomers by the analytical method. | 1. Ensure that derivatization and analysis are performed promptly after sample preparation. 2. Optimize your GC-MS or NMR method to ensure baseline separation of the Z and E isomers. |
Experimental Protocols
Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol describes the conversion of this compound to its corresponding methyl ester, which is more stable and suitable for GC-MS analysis.
-
Preparation: In a fume hood, prepare a 2% (w/v) solution of sodium methoxide (B1231860) in anhydrous methanol.
-
Reaction:
-
In a clean, dry vial, dissolve approximately 10 mg of this compound in 1 mL of anhydrous hexane (B92381).
-
Add 200 µL of the sodium methoxide solution to the vial.
-
Cap the vial tightly and vortex for 1 minute at room temperature.
-
-
Quenching:
-
Add 1 mL of a saturated aqueous sodium chloride solution to the vial to quench the reaction.
-
Vortex for 30 seconds.
-
-
Extraction:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAME to a new vial for GC-MS analysis.
-
Protocol 2: GC-MS Analysis of 10(Z)-Pentadecenoic Acid Methyl Ester
This is a general method for the separation and quantification of Z and E isomers of C15 FAMEs. Method optimization may be required.
-
Gas Chromatograph (GC) System:
-
Column: Highly polar capillary column (e.g., SLB-IL111, 100 m x 0.25 mm x 0.20 µm).[6]
-
Injector: Split/splitless injector, 250°C.
-
Oven Program: 160°C hold for 10 min, ramp to 200°C at 2°C/min, hold for 20 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
Identification: The E isomer typically elutes slightly before the Z isomer on polar columns.[7] Compare fragmentation patterns and retention times to available standards if possible.
-
Visualizations
Caption: Simplified pathway of Z to E isomerization.
Caption: Workflow for quality control analysis.
Caption: Troubleshooting decision tree for isomerization issues.
References
- 1. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. vandemark.com [vandemark.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Working with 10(Z)-Pentadecenoyl Chloride Under Anhydrous Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Pentadecenoyl chloride. The information is designed to address specific issues that may be encountered during experiments requiring anhydrous conditions.
Troubleshooting Guide
The primary challenge in working with this compound is its high reactivity towards water, which can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid and hydrochloric acid.[1][2] This reactivity necessitates the strict exclusion of moisture from all aspects of the experimental setup.
Table 1: Troubleshooting Common Issues in Reactions with this compound
| Problem | Potential Cause | Recommended Solution | Relevant Data/Observations |
| Low or no product yield | Hydrolysis of this compound | Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C for several hours). Use freshly distilled, anhydrous solvents. Handle the acyl chloride under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques. | Acyl chlorides react vigorously with water.[2] The hydrolysis of long-chain acyl chlorides is rapid, although specific kinetic data for this compound is not readily available. For comparison, the hydrolysis half-lives of some chloroformates in water range from 1.4 to 53.2 minutes.[3] |
| Poor quality of this compound | Use a fresh bottle of the reagent or purify the existing stock by distillation under high vacuum (e.g., b.p. of oleoyl (B10858665) chloride is 180-185°C at 1-2 mmHg).[4] Confirm purity by techniques such as IR spectroscopy (absence of a broad O-H stretch from the carboxylic acid). | The crude acyl chloride can be used for many purposes, but distillation provides a water-white product.[4] | |
| Inefficient reaction conditions | Optimize reaction temperature. While many acylations proceed at room temperature, some may require gentle heating. Consider the use of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to scavenge the HCl generated during the reaction. | The addition of a base can drive the reaction to completion by neutralizing the HCl byproduct.[5] | |
| Formation of unexpected byproducts | Side reactions of the double bond | While the conversion of oleic acid to oleoyl chloride and its subsequent hydrolysis does not cause isomerization of the double bond, other reaction conditions (e.g., strong acid or base, high temperatures) could potentially lead to isomerization or other reactions at the C=C bond.[4] | Characterize the byproduct to understand its structure and adjust reaction conditions accordingly (e.g., lower temperature, different catalyst). |
| Reaction with solvent | Ensure the solvent is inert to the reactants and reaction conditions. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or hexane (B92381) are generally suitable.[6] | Avoid protic solvents like alcohols unless they are the intended reactant. | |
| Difficulty in handling the reagent | Viscous liquid at room temperature | This compound is a liquid that should be stored at -20°C. Allow the reagent to warm to room temperature under an inert atmosphere before use to ensure accurate measurement. | The long hydrocarbon chain contributes to its physical properties. |
| Fuming in air | The fuming is due to the reaction with atmospheric moisture, producing HCl gas.[1] | Always handle in a well-ventilated fume hood and under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my solvents are sufficiently anhydrous for my reaction with this compound?
A1: Commercially available anhydrous solvents are often sufficient. However, for highly sensitive reactions, it is best to dry the solvents yourself. A common method for aprotic solvents like dichloromethane or hexane is to distill them over a suitable drying agent, such as calcium hydride, and store them over molecular sieves (3Å or 4Å).
Q2: What is the best way to store this compound to ensure its stability?
A2: this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is advisable to aliquot the reagent into smaller, single-use vials to avoid repeated warming and cooling of the entire stock, which can introduce moisture.
Q3: My reaction is complete, but I am having trouble with the workup. What are the key considerations?
A3: The workup procedure must be designed to handle the unreacted acyl chloride and the HCl byproduct. A common method is to quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize the HCl and hydrolyze any remaining this compound. The product can then be extracted with an organic solvent.
Q4: Can I use a base in my reaction? If so, which one is recommended?
A4: Yes, a non-nucleophilic base is often used to scavenge the HCl produced during the reaction, which can drive the equilibrium towards the product. Pyridine or triethylamine (B128534) are commonly used for this purpose. Ensure the base is also anhydrous.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes. This compound is corrosive and will cause severe skin and eye burns upon contact. It is also a lachrymator (causes tearing). Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
This protocol describes a general method for the acylation of a nucleophile (e.g., an alcohol or an amine) with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., alcohol or amine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa and needles for inert atmosphere transfer
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with an inert gas for several minutes.
-
Addition of Reactants:
-
Dissolve the nucleophile (1 equivalent) and the anhydrous base (1.1 equivalents) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.05 equivalents) to the stirred solution via a syringe.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 1-16 hours). Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)
Materials:
-
Dichloromethane (reagent grade)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Inert gas supply
Procedure:
-
Pre-drying (optional): If the DCM is suspected to contain a large amount of water, it can be pre-dried by stirring over anhydrous calcium chloride for several hours.
-
Distillation:
-
Set up a distillation apparatus that has been flame-dried or oven-dried.
-
Add calcium hydride to the distillation flask (approximately 10 g per liter of DCM).
-
Add the DCM to the flask and reflux under an inert atmosphere for at least one hour.
-
Distill the DCM, collecting the fraction that boils at the correct temperature (39-40°C).
-
-
Storage: Store the freshly distilled anhydrous DCM over activated 3Å or 4Å molecular sieves in a tightly sealed container under an inert atmosphere.
Visualizations
Caption: Simplified reaction pathway for the hydrolysis of this compound.
Caption: A logical workflow for troubleshooting low product yield in reactions involving this compound.
References
Validation & Comparative
A Comparative Guide to Purity Validation of 10(Z)-Pentadecenoyl Chloride: A GC-MS Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of 10(Z)-Pentadecenoyl chloride, a critical intermediate in various synthetic pathways. Due to the inherent reactivity of acyl chlorides, direct analysis is often challenging, necessitating derivatization for accurate and reproducible results.[1][2] This document focuses on a robust Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization to the corresponding methyl ester and compares it with a classical titrimetric approach.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high sensitivity and selectivity, making it an ideal technique for identifying and quantifying the main component as well as potential impurities. For acyl chlorides, derivatization into more stable and volatile esters is a standard and recommended practice to prevent degradation and ensure reliable chromatographic analysis.[3][4] The conversion of this compound to its methyl ester, 10(Z)-Pentadecenoic acid methyl ester, facilitates sharp peaks and clear mass spectra for confident identification.
Experimental Protocol: Derivatization and GC-MS Analysis
1. Derivatization to Fatty Acid Methyl Ester (FAME):
A widely used and effective method for this conversion is through reaction with methanolic hydrocholoride, which can be prepared from acetyl chloride and methanol (B129727).[5]
-
Reagent Preparation (2M Methanolic HCl): To a clean, dry 40 mL vial containing 5 mL of anhydrous methanol, slowly add 2 mL of acetyl chloride while cooling in an ice bath.[5] Once the exothermic reaction subsides, add another 13 mL of anhydrous methanol to bring the total volume to 20 mL. This solution should be prepared fresh.
-
Sample Preparation: In a reaction vial, accurately weigh approximately 10 mg of the this compound sample.
-
Reaction: Add 2 mL of the freshly prepared 2M methanolic HCl reagent to the sample vial.[5]
-
Incubation: Securely cap the vial and heat at 80°C for 20 minutes in a heating block or water bath.[5]
-
Extraction: After cooling to room temperature, add 2 mL of a 6% (w/v) sodium bicarbonate solution to neutralize the reaction, followed by 2 mL of n-heptane to extract the FAME.[5] Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Sample for Injection: Carefully transfer the upper heptane (B126788) layer containing the 10(Z)-Pentadecenoic acid methyl ester to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
The following table outlines the recommended parameters for the GC-MS analysis of the derivatized sample.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Data Presentation: Expected Results and Impurity Profile
The purity of this compound is determined by the relative peak area of its methyl ester derivative in the total ion chromatogram (TIC). Potential impurities that can be identified with this method include:
-
10(Z)-Pentadecenoic acid: The corresponding carboxylic acid, which may be present as a starting material or hydrolysis product.
-
Isomers: Positional or geometric (E/Z) isomers of pentadecenoyl chloride.
-
Saturated Fatty Acid Chlorides: Such as pentadecanoyl chloride, arising from impurities in the starting material.
-
By-products from Synthesis: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), various by-products could be present.[6][7]
Table 1: Quantitative Purity Analysis by GC-MS
| Compound | Retention Time (min, approx.) | Key Mass Fragments (m/z) | Relative Area (%) | Purity Specification |
| 10(Z)-Pentadecenoic acid methyl ester | 15.5 | 254 (M+), 223, 185, 74 | > 98.0 | ≥ 98.0% |
| 10(Z)-Pentadecenoic acid (as methyl ester) | 15.5 | 254 (M+), 223, 185, 74 | < 1.0 | ≤ 1.0% |
| Pentadecanoic acid methyl ester | 15.2 | 256 (M+), 225, 185, 74 | < 0.5 | ≤ 0.5% |
| Other Impurities | Variable | Variable | < 0.5 | ≤ 0.5% |
Note: Retention times are approximate and should be confirmed with a standard.
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS purity validation of this compound.
Method 2: Titrimetric Analysis
A classical chemical method for determining the purity of acyl chlorides is through titration. This method is less specific than GC-MS but can provide a rapid assessment of the total acyl chloride content. One common approach involves reacting the acyl chloride with a known excess of a nucleophile (e.g., an amine or alcohol) and then back-titrating the unreacted nucleophile. A simpler, direct method is the determination of the chloride content after hydrolysis.
Experimental Protocol: Argentometric Titration (Mohr Method)
This method determines the total chloride content after hydrolysis of the acyl chloride.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 50 mL of deionized water to the flask to hydrolyze the acyl chloride to the corresponding carboxylic acid and hydrochloric acid. Gently swirl to ensure complete reaction.
-
Neutralization and pH Adjustment: Add a small amount of calcium carbonate or sodium bicarbonate to neutralize the solution to a pH between 7 and 10.[8]
-
Indicator: Add 1 mL of 5% potassium chromate (B82759) indicator solution.[8]
-
Titration: Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.[8]
-
Calculation: The purity can be calculated based on the volume of AgNO₃ consumed, which corresponds to the amount of HCl produced during hydrolysis.
Comparison of Methods
Table 2: Comparison of GC-MS and Titrimetric Methods
| Feature | GC-MS with Derivatization | Argentometric Titration |
| Specificity | High; can separate and identify the target compound, isomers, and other impurities. | Low; measures total hydrolyzable chloride, cannot distinguish between different acyl chlorides or inorganic chlorides.[4] |
| Sensitivity | High; capable of detecting impurities at trace levels (ppm).[9] | Moderate; suitable for determining the major component. |
| Quantitation | Provides relative percentage of all volatile components. | Provides an absolute measure of the total acyl chloride content. |
| Sample Throughput | Lower; requires sample preparation (derivatization) and chromatographic run time. | Higher; relatively quick procedure. |
| Equipment Cost | High | Low |
| Information Provided | Detailed purity profile, identification of specific impurities. | Overall purity based on acyl chloride functionality. |
Conclusion
For a comprehensive and detailed purity validation of this compound, the GC-MS method following derivatization to its methyl ester is unequivocally superior. It provides not only a highly accurate purity value but also a detailed profile of potential impurities, which is crucial for quality control in research and drug development. While titrimetric methods offer a rapid and cost-effective estimation of total acyl chloride content, they lack the specificity and sensitivity required for modern pharmaceutical and research applications. The choice of method should be guided by the specific requirements of the analysis, with GC-MS being the recommended approach for rigorous quality assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. agilent.com [agilent.com]
Comparative Analysis of 10(Z)-Pentadecenoyl Chloride-Containing Lipids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of lipids containing the 10(Z)-pentadecenoyl chloride moiety. Due to the high reactivity of acyl chlorides, direct experimental data on the biological effects of this compound is scarce. Therefore, this comparison is based on the known activities of its corresponding fatty acid, 10(Z)-pentadecenoic acid, and related fatty acids, alongside a discussion of the inherent reactivity and potential cytotoxic versus therapeutic effects of fatty acyl chlorides.
Introduction to this compound and its Biological Relevance
This compound is the acyl chloride derivative of 10(Z)-pentadecenoic acid, a monounsaturated omega-5 fatty acid. Acyl chlorides are highly reactive compounds, primarily utilized in organic synthesis to introduce the corresponding acyl group into other molecules, such as alcohols or amines, to form esters and amides, respectively.[1][2][3][4][5][6] In a biological context, the direct application of a fatty acyl chloride like this compound is expected to lead to non-specific reactions with water, proteins, and other nucleophiles, likely resulting in significant cytotoxicity.[1][4][5] However, the biological activity of lipids is determined by their fatty acid composition. Therefore, understanding the effects of lipids containing the 10(Z)-pentadecenoic acid acyl chain is key to predicting the potential biological significance of its chloride derivative.
Comparative Biological Activities of Related Fatty Acids
To contextualize the potential biological activity of this compound-containing lipids, it is useful to compare the known activities of its parent fatty acid, 10(Z)-pentadecenoic acid (C15:1), with its saturated counterpart, pentadecanoic acid (C15:0), and the more common unsaturated fatty acid, oleic acid (C18:1).
| Fatty Acid | Chemical Formula | Key Biological Activities | References |
| 10(Z)-Pentadecenoic Acid (C15:1) | C15H28O2 | Inhibits IFN-γ-induced production of kynurenine (B1673888) in Thp-1 cells by 16%.[7] | [7] |
| Pentadecanoic Acid (C15:0) | C15H30O2 | Broad anti-inflammatory and antiproliferative activities. Non-cytotoxic at tested concentrations.[8][9][10][11] Associated with lower risks of type 2 diabetes and cardiovascular disease.[9] Antimicrobial properties.[11][12] | [8][9][10][11][12] |
| Oleic Acid (C18:1) | C18H34O2 | Oleoyl (B10858665) chloride has demonstrated antibacterial and anti-inflammatory properties.[1] | [1] |
| Linoleic Acid (C18:2) | C18H32O2 | Derivatives of linoleoyl chloride are being explored for anti-inflammatory and anticancer activities.[2] | [2] |
The Dual Role of Fatty Acyl Chlorides: Cytotoxicity vs. Bioactive Lipid Synthesis
The high reactivity of acyl chlorides presents a significant challenge for their direct use in biological systems.[4][5][6] Upon introduction to an aqueous environment, this compound will rapidly hydrolyze to 10(Z)-pentadecenoic acid and hydrochloric acid, causing a localized drop in pH and potential cell damage. Furthermore, it can react non-specifically with amine and hydroxyl groups on proteins and other biomolecules, leading to disruption of cellular function.
However, this high reactivity could potentially be harnessed. If targeted delivery mechanisms could be developed, this compound could serve as a tool for the in situ synthesis of bioactive lipids. For example, it could be used to acylate specific proteins or small molecules, thereby altering their function in a controlled manner.
Potential Signaling Pathways Influenced by this compound-Containing Lipids
Based on the known activity of 10(Z)-pentadecenoic acid, lipids containing this acyl chain may influence inflammatory signaling pathways. The inhibition of kynurenine production suggests a potential role in modulating tryptophan metabolism, which is linked to immune regulation.
Caption: Potential cellular fate of this compound.
Experimental Protocols for Investigating the Biological Activity of this compound-Containing Lipids
Investigating the biological activity of lipids derived from this compound requires careful experimental design to circumvent the high reactivity of the acyl chloride.
Synthesis of this compound-Containing Lipids
Objective: To synthesize various lipids containing the 10(Z)-pentadecenoyl acyl chain for biological testing.
Protocol:
-
Starting Material: 10(Z)-Pentadecenoic acid.
-
Acyl Chloride Formation: React 10(Z)-pentadecenoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
-
Purification: Remove excess chlorinating agent and solvent under reduced pressure.
-
Lipid Synthesis: React the purified this compound with a desired head group (e.g., glycerol, choline, ethanolamine) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding phospholipid or glycerolipid.
-
Purification: Purify the synthesized lipid using column chromatography.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of synthesized this compound-containing lipids.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the synthesized lipid for 24-48 hours. Use a vehicle control (e.g., DMSO).
-
Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value to determine the concentration at which the lipid reduces cell viability by 50%.
Kynurenine Production Assay
Objective: To confirm the inhibitory effect of the synthesized lipids on kynurenine production.
Protocol:
-
Cell Culture and Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Stimulation and Treatment: Pre-treat the differentiated macrophages with the synthesized lipid for 1 hour, followed by stimulation with IFN-γ to induce kynurenine production.
-
Sample Collection: After 24-48 hours, collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using a colorimetric assay based on Ehrlich's reagent or by HPLC.
-
Data Analysis: Compare the kynurenine levels in treated versus untreated, stimulated cells.
Caption: Experimental workflow for lipid synthesis and bioactivity testing.
Conclusion
While direct biological data for this compound is unavailable due to its high reactivity, a comparative analysis based on its parent fatty acid and other acyl chlorides provides valuable insights. The known inhibitory effect of 10(Z)-pentadecenoic acid on kynurenine production suggests that lipids containing this acyl chain may have immunomodulatory properties. However, the acyl chloride form is likely to be highly cytotoxic. Future research should focus on the controlled synthesis and delivery of lipids containing the 10(Z)-pentadecenoyl moiety to explore their therapeutic potential while mitigating the non-specific reactivity of the acyl chloride. This approach will be crucial for unlocking the potential biological activities of this class of lipids for drug development and scientific research.
References
- 1. CAS 112-77-6: oleoyl chloride | CymitQuimica [cymitquimica.com]
- 2. Buy Linoleoyl chloride (EVT-317114) | 7459-33-8 [evitachem.com]
- 3. Linoleoyl chloride | C18H31ClO | CID 9817754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acyl chloride - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 11. preprints.org [preprints.org]
- 12. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with 10(Z)-Pentadecenoyl Chloride for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism is fundamental to understanding health and disease. Isotopic labeling, a powerful technique for tracing the fate of molecules in biological systems, provides invaluable insights into metabolic pathways. This guide offers a comprehensive comparison of isotopic labeling with 10(Z)-pentadecenoyl chloride for metabolic studies, particularly in the context of lipid metabolism. It provides a detailed analysis of its performance against other common fatty acid tracers, supported by experimental data and detailed protocols.
Unveiling Metabolic Fates: this compound as a Tracer
This compound, an activated form of the odd-chain monounsaturated fatty acid 10-pentadecenoic acid (C15:1), presents a unique tool for metabolic researchers. Its odd-chain length and unsaturation offer distinct advantages in tracing fatty acid uptake, trafficking, and catabolism, allowing for the differentiation of its metabolic fate from that of more abundant even-chain fatty acids like palmitic acid (C16:0).
Comparative Performance: Odd-Chain vs. Even-Chain Fatty Acid Tracers
The choice of fatty acid tracer is critical for accurately interpreting metabolic flux. While even-chain fatty acids such as palmitate are ubiquitously used, odd-chain fatty acids provide a distinct metabolic signature.
A key difference lies in their catabolism. The final product of β-oxidation of even-chain fatty acids is acetyl-CoA. In contrast, the β-oxidation of odd-chain fatty acids yields acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle, a pathway that distinguishes it from even-chain fatty acid metabolism.
Studies in mice have suggested that odd-numbered fatty acids may be less favorable substrates for β-oxidation-related enzymes compared to even-numbered fatty acids.[1] This can lead to differential accumulation in tissues, with odd-numbered fatty acids showing higher accumulation in epididymal fat in mice.[1]
| Feature | This compound (Odd-Chain, Monounsaturated) | Palmitoyl Chloride (Even-Chain, Saturated) | Oleoyl Chloride (Even-Chain, Monounsaturated) |
| Chain Length | 15 Carbons (Odd) | 16 Carbons (Even) | 18 Carbons (Even) |
| Saturation | Monounsaturated | Saturated | Monounsaturated |
| β-Oxidation End Product | Acetyl-CoA + Propionyl-CoA | Acetyl-CoA | Acetyl-CoA |
| Metabolic Fate of Unique End Product | Propionyl-CoA -> Succinyl-CoA -> Krebs Cycle | N/A | N/A |
| Reported Tissue Accumulation (Mice) | Higher accumulation in epididymal fat | No significant accumulation observed in small intestine, liver, or epididymal fat | Not directly compared in the same study |
| Tracer Specificity | Allows for tracing of a less common dietary fatty acid and its unique metabolic pathways. | Represents a major saturated fatty acid in the diet and de novo synthesis. | Represents a major monounsaturated fatty acid in the diet. |
| Potential for Anaplerosis | Propionyl-CoA can contribute to Krebs cycle anaplerosis. | No direct anaplerotic contribution from acetyl-CoA. | No direct anaplerotic contribution from acetyl-CoA. |
Experimental Protocols
I. Synthesis of Isotopically Labeled Fatty Acyl Chlorides
Step 1: Synthesis of Isotopically Labeled 10(Z)-Pentadecenoic Acid
The synthesis of the labeled fatty acid precursor is the most crucial step. This typically involves multi-step organic synthesis starting from a commercially available isotopically labeled precursor. For instance, a 13C label can be introduced at a specific position in the carbon chain.
Step 2: Conversion to Fatty Acyl Chloride
The labeled fatty acid is then converted to its more reactive acyl chloride form. A common method involves the use of a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
General Protocol for Acyl Chloride Synthesis:
-
To the isotopically labeled fatty acid (e.g., 13C-10(Z)-Pentadecenoic acid) in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen), add an excess of a chlorinating agent (e.g., 2-3 equivalents of oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by techniques like TLC or GC-MS after quenching a small aliquot with an alcohol).
-
Remove the excess chlorinating agent and solvent under reduced pressure. The resulting isotopically labeled fatty acyl chloride is often used immediately in the next step without further purification due to its reactivity.
II. Isotopic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured cells with an isotopically labeled fatty acid to trace its incorporation into cellular lipids.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Isotopically labeled fatty acyl chloride (e.g., 13C-10(Z)-Pentadecenoyl chloride) or the corresponding fatty acid complexed to bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
Water (LC-MS grade)
-
Internal standards for lipid classes of interest
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of Labeling Medium: Prepare the labeling medium by adding the isotopically labeled fatty acid (typically complexed to fatty acid-free BSA to aid solubility and cellular uptake) to the cell culture medium at the desired final concentration.
-
Labeling: Remove the existing culture medium and replace it with the prepared labeling medium. Incubate the cells for the desired period (e.g., a time course of 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
Cell Quenching and Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
To quench metabolism, add ice-cold methanol to the culture plate and place it on ice.
-
Scrape the cells and transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add chloroform and water to the cell suspension in a ratio of methanol:chloroform:water (e.g., 1:1:0.9 v/v/v) to create a biphasic system.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase into a new tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the dried lipid extract in an appropriate solvent for LC-MS or GC-MS analysis.
-
For GC-MS analysis of total fatty acids, lipids are often saponified and derivatized to fatty acid methyl esters (FAMEs).
-
For LC-MS analysis of intact lipids, the extract can be directly analyzed after resuspension.
-
III. Analysis by Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics:
LC-MS/MS is a powerful technique for identifying and quantifying specific lipid species.
-
Chromatographic Separation: Use a suitable LC column (e.g., C18 reversed-phase) to separate the different lipid classes and species.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP) operating in a targeted mode, such as Multiple Reaction Monitoring (MRM).
-
Data Analysis: Identify and quantify the isotopically labeled lipid species based on their specific precursor-product ion transitions and retention times. The incorporation of the isotope will result in a mass shift in the detected lipid molecules.
Visualizing Metabolic Pathways and Workflows
Conclusion
Isotopic labeling with this compound offers a powerful and specific approach to dissect the complexities of fatty acid metabolism. Its unique odd-chain structure provides a distinct advantage over commonly used even-chain tracers, enabling researchers to probe pathways that might otherwise be obscured. By carefully considering the comparative data and employing the detailed protocols outlined in this guide, researchers can effectively utilize this valuable tool to advance our understanding of metabolic processes in both health and disease, ultimately aiding in the development of novel therapeutic strategies.
References
Control Experiments for Studies Using 10(Z)-Pentadecenoyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for designing robust control experiments in studies investigating the biological effects of 10(Z)-Pentadecenoyl chloride. Due to the limited specific data on this compound, this guide draws parallels from and provides data on the more extensively studied saturated fatty acid chloride, palmitoyl (B13399708) chloride, and its corresponding fatty acid, palmitic acid. The principles and protocols outlined here are broadly applicable to studies of long-chain fatty acid chlorides.
Introduction to this compound and the Importance of Controls
This compound is the acyl chloride derivative of 10(Z)-Pentadecenoic acid, a monounsaturated fatty acid. As an acyl chloride, it is a reactive compound capable of acylating proteins and other molecules, potentially initiating cellular signaling cascades. When studying such bioactive lipids, rigorous controls are essential to ensure that the observed effects are attributable to the compound itself and not to the solvent, the delivery vehicle, or other experimental variables.
Key Control Experiments
A well-designed experiment to investigate the effects of this compound should include a panel of negative and positive controls to validate the findings.
Negative Controls
The primary purpose of negative controls is to account for any effects caused by the experimental procedure or reagents, other than the test compound.
-
Vehicle Control: Since this compound is a lipophilic molecule, it requires a carrier to be solubilized in aqueous cell culture media. A common vehicle is bovine serum albumin (BSA).[1][2][3] The vehicle control should consist of the complete cell culture medium containing the same concentration of BSA as the experimental group, but without the fatty acid chloride.[3] This is critical because BSA itself can have biological effects.
-
Untreated Control: This group consists of cells maintained in the standard culture medium without any additions. It serves as a baseline for cell health and basal activity levels.
-
Structural Analogue Control (Optional but Recommended): To dissect the specific effects of the monounsaturated acyl chain of this compound, a saturated counterpart such as Pentadecanoyl chloride could be used. This helps to determine if the observed effects are specific to the presence of the double bond.
Positive Controls
Positive controls are crucial to confirm that the experimental system is responsive and capable of producing the expected outcome. The choice of a positive control depends on the specific biological process being investigated.
-
For Inflammatory Responses: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway and is widely used to induce a pro-inflammatory response in vitro.[4][5][6]
-
For Cell Viability/Toxicity Assays: A known cytotoxic agent, such as Triton X-100 or staurosporine, can be used to ensure that the assay can detect cell death.
-
For Specific Pathway Activation: If a particular signaling pathway is hypothesized to be involved, a known agonist of that pathway should be used as a positive control. For instance, if studying pathways related to fatty acid oxidation, a compound like the PPARα agonist WY-14643 could be employed.
Comparative Data: Saturated vs. Unsaturated Fatty Acids
The biological effects of fatty acids can differ significantly based on their saturation. Saturated fatty acids like palmitic acid are often associated with pro-inflammatory and pro-apoptotic effects, while monounsaturated fatty acids like oleic acid can be neutral or even protective.[7][8]
Table 1: Differential Gene Expression in Human Hepatoma (HepG2) Cells Treated with Palmitate vs. Oleate
| Gene | Function | Fold Change (Palmitate 0.5 mM) | Fold Change (Oleate 0.5 mM) |
| DDIT3 (CHOP) | ER Stress/Apoptosis | ↑ 3.5 | ↓ 1.2 |
| ATF3 | ER Stress Response | ↑ 4.2 | ↓ 1.1 |
| PPP1R15A (GADD34) | ER Stress Response | ↑ 3.8 | ↔ 1.0 |
| PIK3IP1 | PI3 Kinase Inhibitor | ↑ 6.0 | ↓ 2.5 |
Data adapted from Green et al., demonstrating that palmitate, but not oleate, induces genes associated with the endoplasmic reticulum (ER) stress response.[7]
Table 2: Effect of Palmitic Acid and Oleic Acid on Inflammatory Cytokine Expression in Macrophages
| Cytokine | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |
| TNF-α | Palmitic Acid (200 µM) | 4.2 ± 0.5 |
| Oleic Acid (200 µM) | 1.3 ± 0.2 | |
| IL-6 | Palmitic Acid (200 µM) | 5.8 ± 0.7 |
| Oleic Acid (200 µM) | 1.5 ± 0.3 |
Illustrative data based on findings that saturated fatty acids are more potent inducers of pro-inflammatory cytokines in macrophages compared to monounsaturated fatty acids.
Experimental Protocols
Preparation of this compound-BSA Complex
This protocol is adapted from methods used for preparing other long-chain fatty acid-BSA complexes.[9][1]
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Prepare a 100 mM stock solution of this compound in anhydrous ethanol. Caution: Acyl chlorides are reactive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.
-
Warm the 10% BSA solution to 37°C in a sterile container with stirring.
-
Slowly add the this compound stock solution to the warm BSA solution while stirring continuously to achieve the desired final concentration (e.g., for a 500 µM working solution with a 5:1 molar ratio of fatty acid to BSA).
-
Incubate the mixture at 37°C for 1 hour with continuous stirring to allow for complex formation.
-
The final solution can be sterile-filtered through a 0.22 µm filter for cell culture use.
Cell Treatment Protocol
-
Plate cells at the desired density and allow them to adhere and reach the desired confluency.
-
Remove the growth medium and replace it with a serum-free or low-serum medium for a period of serum starvation (e.g., 4-12 hours), if required by the specific assay.
-
Prepare the following treatment groups in the appropriate cell culture medium:
-
Untreated Control: Medium only.
-
Vehicle Control: Medium with BSA at the same concentration as the treatment group.
-
This compound: Medium with the this compound-BSA complex at the desired final concentrations.
-
Positive Control (e.g., LPS): Medium with LPS at a concentration known to elicit a response (e.g., 100 ng/mL - 1 µg/mL).[6]
-
-
Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours).
-
Harvest the cells or supernatant for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or ELISA for secreted cytokines).
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A generalized experimental workflow for studying the effects of this compound in cell culture.
Hypothesized Signaling Pathway: TLR4 Activation
Saturated fatty acids have been shown to act as ligands for the Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[10][11][12] This pathway is a plausible target for long-chain fatty acid chlorides.
Caption: Hypothesized activation of the TLR4 signaling pathway by this compound, leading to inflammation.
References
- 1. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. wklab.org [wklab.org]
- 4. The crux of positive controls - Pro-inflammatory responses in lung cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 10. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitic acid is a toll-like receptor 4 ligand that induces human dendritic cell secretion of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Acylation: A Comparative Guide to Mass Spectrometry and Alternative Methods for 10(Z)-Pentadecenoyl Chloride Incorporation
For researchers, scientists, and drug development professionals, the precise validation of protein acylation is critical for understanding cellular signaling, protein function, and for the development of targeted therapeutics. This guide provides a comparative analysis of mass spectrometry-based validation of 10(Z)-pentadecenoyl chloride incorporation against alternative methodologies, supported by experimental data and detailed protocols.
The covalent attachment of fatty acids to proteins, known as acylation, is a vital post-translational modification (PTM) that governs protein localization, stability, and interaction with other molecules.[1][2][3] this compound is a synthetic molecule used to introduce a 15-carbon monounsaturated fatty acyl group onto proteins, enabling the study of the functional consequences of this specific type of lipidation. Validating the successful and specific incorporation of this acyl chain is a key step in such research. Mass spectrometry (MS) has emerged as the gold standard for identifying and localizing PTMs with high sensitivity and specificity.[4][5][6][7][8]
Mass Spectrometry-Based Validation: The Gold Standard
Mass spectrometry offers unparalleled capabilities for the direct identification of 10(Z)-pentadecenoyl incorporation and the precise localization of the modification site on the protein.[4][6] The two primary MS-based proteomic strategies are the "bottom-up" and "top-down" approaches.[6]
Bottom-up proteomics , the more conventional method, involves the enzymatic digestion of the acylated protein into smaller peptides prior to MS analysis.[6] The resulting peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (LC-MS/MS).[1][9] The mass shift caused by the addition of the 10(Z)-pentadecenoyl group allows for the identification of modified peptides. Subsequent fragmentation of these peptides (MS/MS) provides the amino acid sequence and pinpoints the exact residue (e.g., cysteine for S-acylation or lysine (B10760008) for N-acylation) that has been modified.[7]
Top-down proteomics analyzes the intact acylated protein without prior digestion.[6] This approach provides a global view of all modifications on the protein, preserving the context of co-occurring PTMs.[6] Fragmentation of the intact protein in the mass spectrometer can then be used to localize the acylation site.[6]
Experimental Workflow for Mass Spectrometric Validation
The following diagram outlines a typical bottom-up proteomics workflow for validating protein acylation.
Comparison of Validation Methods
While mass spectrometry is highly effective, other techniques can be used for orthogonal validation or when MS resources are limited. The table below compares the key performance aspects of mass spectrometry with alternative methods.
| Feature | Mass Spectrometry (Bottom-Up) | Acyl-Biotin Exchange (ABE) with Western Blot | Chemical Reporters with Click Chemistry |
| Specificity | High (identifies specific acyl group and site) | Moderate (detects thioester-linked acyl groups) | High (detects metabolically incorporated reporter) |
| Sensitivity | High | Moderate to High | High |
| Site Identification | Yes (precise amino acid residue) | No | No (identifies protein, not site) |
| Quantitative | Yes (label-free or label-based) | Semi-quantitative | Yes (with quantitative proteomics) |
| Equipment | High-resolution mass spectrometer | Standard lab equipment | Standard lab equipment, fluorescence scanner |
| Expertise | Specialized | General lab skills | General lab skills |
| Confirmation | Direct evidence of mass shift | Indirect (relies on thioester cleavage) | Indirect (relies on reporter incorporation) |
Experimental Protocols
Mass Spectrometry Protocol for this compound Incorporation
This protocol is adapted from general methods for analyzing protein acylation.[10][11]
-
Protein Sample Preparation:
-
Lyse cells or tissues containing the protein of interest in a buffer containing protease inhibitors.
-
Perform a protein assay to determine the protein concentration.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Precipitate the protein (e.g., with acetone) to remove interfering substances.
-
-
In-solution Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Dilute the urea (B33335) to <2 M and add trypsin for overnight digestion at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 StageTip or Sep-Pak cartridge.[10]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution suitable for LC-MS/MS (e.g., 0.1% formic acid).
-
Inject the peptides onto a C18 reversed-phase analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[1]
-
Configure the instrument to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger MS/MS fragmentation of detected peptide ions.[9][10]
-
-
Data Analysis:
-
Search the raw MS data against a protein sequence database using software like MaxQuant or Proteome Discoverer.[9]
-
Specify the mass shift corresponding to 10(Z)-pentadecenoylation (+222.1984 Da) as a variable modification on relevant amino acids (e.g., Cys, Lys, Ser).
-
Validate the identification of modified peptides based on the fragmentation spectra.
-
Alternative Validation Method: Acyl-Biotin Exchange (ABE)
The ABE method is used to selectively label and detect S-acylated proteins.[2][12]
-
Protein Solubilization and Blocking:
-
Lyse cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.
-
Precipitate the proteins to remove excess NEM.
-
-
Thioester Cleavage and Biotinylation:
-
Resuspend the protein pellet in a buffer containing hydroxylamine (B1172632) to specifically cleave thioester bonds, exposing the previously acylated cysteine residues.
-
Label the newly exposed thiol groups with a biotinylating reagent (e.g., HPDP-biotin).
-
-
Detection:
-
Separate the biotinylated proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with streptavidin conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Signaling Pathway Visualization
The incorporation of fatty acids can influence various signaling pathways by altering protein localization and interaction. The diagram below illustrates a generic signaling pathway where acylation plays a role in membrane recruitment.
Conclusion
The validation of this compound incorporation is achievable with high confidence using mass spectrometry, which provides direct evidence and site-specific information. While alternative methods like Acyl-Biotin Exchange and the use of chemical reporters offer valuable orthogonal data, they lack the detailed molecular information provided by MS. The choice of method will depend on the specific research question, available resources, and the level of detail required. For definitive validation and in-depth characterization of protein acylation, mass spectrometry remains the superior approach.
References
- 1. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
- 2. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Protein Acetylation: Background, Detection Methods, and Functions - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 10(Z)-Pentadecenoyl Chloride: A Comprehensive Guide
For Immediate Reference: Key Safety and Disposal Information
Proper disposal of 10(Z)-Pentadecenoyl chloride is critical for ensuring laboratory safety and environmental protection. This acyl chloride is a corrosive and water-reactive compound, necessitating a careful, step-by-step neutralization process before final disposal. This guide provides detailed protocols for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Essential Safety Data
Adherence to safety protocols is paramount when handling this compound. The following table summarizes key quantitative safety data.
| Parameter | Value | Source(s) |
| Acute Toxicity (Oral, Rat LD50) | 1,900 mg/kg | [1] |
| Acute Toxicity (Dermal, Estimate) | 1,100.1 mg/kg | [1] |
| Acute Toxicity (Inhalation, 4h, Vapour, Estimate) | 5.1 mg/l | [1] |
| Autoignition Temperature | 600 °C / 1112 °F | [1] |
Detailed Disposal Protocol
The following protocol outlines the safe neutralization and disposal of this compound. This procedure is designed to be conducted in a laboratory setting with appropriate safety equipment.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).
-
Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before each use and dispose of contaminated gloves properly.
-
Skin and Body Protection: Wear a chemically resistant lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron and boots may be necessary.
-
Respiratory Protection: All handling and disposal steps must be performed in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator may be required.
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
2. Neutralization Procedure:
This procedure is for the slow and controlled hydrolysis of this compound into the less reactive pentadecanoic acid and hydrochloric acid, followed by neutralization of the acid.
-
Step 1: Prepare Neutralizing Solution: In a suitably large beaker or flask, prepare a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). Place the beaker in an ice bath to manage the exothermic reaction. Caution: The reaction of acyl chlorides with water and bases is vigorous and produces heat.
-
Step 2: Slow Addition of this compound: While vigorously stirring the basic solution, slowly add the this compound dropwise using a dropping funnel or a pipette. The rate of addition should be controlled to prevent excessive heat generation and splashing.
-
Step 3: Monitor and Control the Reaction: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction goes to completion. Monitor the temperature of the solution and adjust the addition rate to keep it under control.
-
Step 4: pH Check: After the reaction is complete and the solution has cooled to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
3. Final Disposal:
-
Aqueous Waste: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations and does not contain other hazardous materials.[2] Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Contaminated Materials: All contaminated materials, including gloves, pipette tips, and empty containers, should be disposed of as hazardous waste.[3] The first rinse of the empty container should also be collected and disposed of as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the key steps in the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 10(Z)-Pentadecenoyl chloride
Essential Safety and Handling Guide for 10(Z)-Pentadecenoyl Chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are designed to minimize risks and ensure a safe laboratory environment.
Understanding the Hazards
This compound is an acyl chloride. Acyl chlorides as a class are known to be corrosive, highly reactive, and moisture-sensitive.[1][2] They can react violently with water, including moisture on skin or in the respiratory tract, to produce hydrochloric acid and the corresponding carboxylic acid, causing severe burns and irritation.[1][3] Inhalation of vapors can be toxic.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure. The selection of appropriate PPE is crucial when handling corrosive and reactive chemicals.[4][5][6][7]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times. A face shield must be worn over the goggles when there is a risk of splashing, such as during dispensing or transfers.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[4][5] |
| Body Protection | Chemical-Resistant Apron or Lab Coat | A flame-retardant lab coat worn over personal clothing is required. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[4][5][6] |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Work Area Setup: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials, especially water and other protic solvents.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before opening the this compound container.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Inert Atmosphere: If the experiment is sensitive to moisture, use inert gas (e.g., nitrogen or argon) blanketing.
-
Dispensing: Use dry, clean glassware for all transfers. Slowly and carefully dispense the required amount of the chemical.
-
Reaction Quenching: After the reaction is complete, quench any remaining this compound by slowly adding it to a suitable solvent, such as a dry, inert solvent, before any aqueous workup.
-
Store this compound in a tightly sealed, compatible container.
-
Keep in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as acids, bases, and alcohols.[7]
-
Do not store above eye level.[3]
Disposal Plan
-
Neutralization: Unused or waste this compound should be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate or a similar weak base in a fume hood to neutralize it.
-
Waste Collection: The neutralized mixture should be collected in a properly labeled hazardous waste container.
-
Container Disposal: Empty containers must be triple-rinsed with an inert solvent (e.g., hexane) in a fume hood. The rinsate should be collected as hazardous waste.
-
Labeling and Pickup: Label the hazardous waste container with its contents and arrange for pickup by the institution's environmental health and safety department.
Emergency Procedures
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[8]
-
Assess the Spill: For a small, manageable spill within a fume hood, trained personnel may proceed with cleanup. For large spills or spills outside of a fume hood, evacuate the area and contact emergency personnel.
-
Don Additional PPE: Wear appropriate respiratory protection if necessary and if trained to do so.
-
Containment: Cover the spill with an inert absorbent material like Oil-Dri, vermiculite, or sand.[9][10] Do not use water or sodium bicarbonate directly on the spill. [9]
-
Cleanup: Carefully sweep the absorbent material into a designated, labeled hazardous waste container.[9]
-
Decontamination: Wipe the spill area with a dry paper towel, followed by a decontamination procedure appropriate for the surface.[9]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8][11]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow Guides
References
- 1. k2ae.com [k2ae.com]
- 2. savemyexams.com [savemyexams.com]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. sc.edu [sc.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. chemsafe.ie [chemsafe.ie]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. emuhelpdesk.atlassian.net [emuhelpdesk.atlassian.net]
- 10. offices.austincc.edu [offices.austincc.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
